(Rac)-Sograzepide
Descripción
Propiedades
IUPAC Name |
1-[1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYKNJZCVIKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Sograzepide: A Deep Dive into its Mechanism of Action in Gastric Acid Secretion
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action of (Rac)-Sograzepide, a potent and selective gastrin/cholecystokinin-B (CCK2) receptor antagonist, in the regulation of gastric acid secretion. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying physiological pathways to serve as a critical resource for professionals in the field of gastroenterology and drug development.
Core Mechanism of Action: Antagonism of the Gastrin/CCK2 Receptor
This compound, also known as Netazepide and YF476, is an orally active 1,5-benzodiazepine derivative that functions as a highly selective antagonist of the gastrin/cholecystokinin-B (CCK2) receptor.[1] Its primary mechanism in reducing gastric acid secretion involves blocking the physiological cascade initiated by the hormone gastrin.
Gastrin, released from G-cells in the gastric antrum, is a principal stimulant of gastric acid secretion. It exerts its effect by binding to CCK2 receptors located on the surface of enterochromaffin-like (ECL) cells in the gastric mucosa.[2][3] This binding event triggers a signaling cascade within the ECL cells, leading to the synthesis and release of histamine. The released histamine then acts in a paracrine manner, binding to H2 receptors on adjacent parietal cells, which are the primary acid-producing cells of the stomach. This stimulation of H2 receptors activates the H+,K+-ATPase proton pump, the final step in the secretion of hydrochloric acid into the gastric lumen.[2]
This compound competitively inhibits the binding of gastrin to the CCK2 receptors on ECL cells.[1][2] By blocking this initial and critical step, it prevents the downstream release of histamine and, consequently, the stimulation of parietal cells. This targeted antagonism effectively and potently suppresses gastrin-stimulated gastric acid secretion.[1][4]
Signaling Pathway of Gastrin-Mediated Acid Secretion and this compound Inhibition
The following diagram illustrates the signaling pathway from gastrin release to acid secretion and the point of intervention for this compound.
Caption: Gastrin-mediated acid secretion pathway and this compound's point of inhibition.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Species/System | Receptor | Value | Reference |
| Ki | Rat | Gastrin/CCK-B (Brain) | 0.068 nM | [1] |
| Canine | Cloned Gastrin/CCK-B | 0.62 nM | [1] | |
| Human | Cloned Gastrin/CCK-B | 0.19 nM | [1] | |
| IC50 | Not Specified | Gastrin/CCK-B | 0.1 nM | [5] |
| Not Specified | Gastrin/CCK-A | 502 nM | [5] | |
| Selectivity | Rat | CCK-B vs. CCK-A | 4100-fold | [1] |
Table 2: In Vivo Efficacy in Preclinical Models (Inhibition of Pentagastrin-Induced Acid Secretion)
| Species | Route of Administration | ED50 | Reference |
| Anesthetized Rats | Intravenous | 0.0086 µmol/kg | [1] |
| Heidenhain Pouch Dogs | Intravenous | 0.018 µmol/kg | [1] |
| Heidenhain Pouch Dogs | Oral | 0.020 µmol/kg | [1] |
Table 3: Clinical Efficacy in Healthy Subjects (Inhibition of Pentagastrin-Induced H+ Secretion)
| Oral Dose | Mean Inhibition of H+ Secretion Rate | Reference |
| 1 mg | Dose-dependent inhibition observed | [4] |
| 5 mg | Dose-dependent inhibition observed | [4] |
| 25 mg | Dose-dependent inhibition observed | [4] |
| 100 mg | Abolished the response to pentagastrin | [4] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key preclinical and clinical studies that have defined the mechanism of action of this compound.
In Vitro Receptor Binding Assays (Adapted from Takinami et al., 1997)
-
Objective: To determine the binding affinity (Ki) of this compound for gastrin/CCK-B receptors from different species.
-
Protocol:
-
Receptor Preparation:
-
Rat Brain: Cerebral cortices from Wistar rats were homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was resuspended in the assay buffer.
-
Cloned Canine and Human Receptors: Cell lines stably expressing the canine or human gastrin/CCK-B receptor were used to prepare membrane fractions in a similar manner.
-
-
Binding Assay:
-
Membrane preparations were incubated with the radioligand [125I]CCK-8 and various concentrations of this compound.
-
The incubation was carried out in a Tris-HCl buffer containing bovine serum albumin, bacitracin, and MgCl2.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled CCK-8.
-
After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured using a gamma counter.
-
-
Data Analysis:
-
IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
-
In Vivo Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs (Adapted from Takinami et al., 1997)
-
Objective: To evaluate the in vivo potency and oral bioavailability of this compound in a conscious large animal model.
-
Protocol:
-
Animal Model: Female beagle dogs were surgically prepared with a Heidenhain pouch, a denervated pouch of the main stomach that allows for the collection of pure gastric juice.
-
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on acid secretion in dogs.
-
Procedure:
-
Following an 18-hour fast, a continuous intravenous infusion of pentagastrin was initiated to induce a stable submaximal rate of acid secretion.
-
Gastric juice from the pouch was collected at 30-minute intervals.
-
Once a steady state of acid secretion was achieved, this compound was administered either intravenously or orally.
-
Gastric juice collection continued for several hours post-administration.
-
-
Data Analysis:
-
The volume of gastric juice was measured, and the acid concentration was determined by titration with 0.1 N NaOH to a pH of 7.0.
-
The total acid output was calculated, and the dose-dependent inhibition was used to determine the ED50 value.
-
-
Clinical Trial in Healthy Subjects (Adapted from Boyce et al., 2013)
-
Objective: To assess the dose-dependent effect of single oral doses of this compound on pentagastrin-stimulated gastric acid secretion in humans.
-
Protocol:
-
Study Design: A double-blind, placebo-controlled, five-way crossover study was conducted in healthy male volunteers.
-
Procedure:
-
Subjects received single oral doses of this compound (1, 5, 25, and 100 mg) or a placebo, with a washout period between each treatment.
-
One hour after dosing, a continuous intravenous infusion of pentagastrin (0.6 μg/kg/h) was started and maintained for a set duration.
-
Gastric secretions were continuously aspirated via a nasogastric tube.
-
-
Data Collection and Analysis:
-
The collected gastric aspirate was analyzed for volume, pH, and H+ concentration (determined by titration).
-
The H+ secretion rate was calculated for each collection period.
-
The inhibitory effect of each dose of this compound was compared to the placebo response.
-
-
Conclusion
This compound is a potent, selective, and orally active antagonist of the gastrin/CCK2 receptor. Its mechanism of action is well-defined, involving the direct blockade of gastrin binding to ECL cells, thereby inhibiting the histamine-mediated pathway of gastric acid secretion. This targeted action has been quantified through extensive in vitro and in vivo studies, demonstrating high affinity for the human CCK2 receptor and effective suppression of acid production in both preclinical models and human subjects. The data and protocols presented in this guide underscore the robust pharmacological profile of this compound, providing a solid foundation for its continued investigation and development in the management of acid-related disorders and conditions driven by hypergastrinemia.
References
- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bps.ac.uk [bps.ac.uk]
- 3. Facebook [cancer.gov]
- 4. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Sograzepide: A Technical Guide to Cholecystokinin B (CCK-B) Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and selective, orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor (CCK2R).[1][2] This technical guide provides a comprehensive overview of the antagonism of the CCK-B receptor by this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways. The document is intended to serve as a core resource for researchers and professionals engaged in the study and development of CCK-B receptor antagonists for therapeutic applications, including the management of gastric acid-related disorders and certain neuroendocrine tumors.
Introduction to this compound and the CCK-B Receptor
The cholecystokinin B (CCK-B) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in gastrointestinal physiology and central nervous system functions.[3][4] In the stomach, the CCK-B receptor, activated by the hormone gastrin, is a key regulator of gastric acid secretion.[3] this compound is a benzodiazepine derivative that acts as a competitive antagonist at this receptor, thereby inhibiting the downstream signaling cascades that lead to acid production.[2] Its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor make it a valuable tool for both research and potential therapeutic development.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with the CCK-B receptor and its in vivo efficacy.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |
| CCK-B | Rat | Brain | [¹²⁵I]CCK-8 | 0.068 | [5] |
| CCK-B | Canine | Cloned Receptor | [¹²⁵I]CCK-8 | 0.62 | [5] |
| CCK-B | Human | Cloned Receptor | [¹²⁵I]CCK-8 | 0.19 | [5] |
| CCK-A | Rat | Pancreas | [¹²⁵I]CCK-8 | 280 | [5] |
Table 2: In Vitro Inhibitory Concentration of this compound
| Target | IC₅₀ (nM) | Reference(s) |
| Gastrin/CCK-B | 0.1 | |
| Gastrin/CCK-A | 502 |
Table 3: In Vivo Efficacy of this compound in Inhibiting Pentagastrin-Stimulated Gastric Acid Secretion
| Species | Route of Administration | ED₅₀ (µmol/kg) | Reference(s) |
| Rat | Intravenous | 0.0086 | [5] |
| Dog (Heidenhain pouch) | Intravenous | 0.018 | [5] |
| Dog (Heidenhain pouch) | Oral | 0.020 | [5] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antagonism of the CCK-B receptor by this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the CCK-B receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from rat brain, or cells expressing cloned canine or human CCK-B receptors.
-
Radioligand: [¹²⁵I]CCK-8 (Cholecystokinin Octapeptide, Bolton-Hunter labeled).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled CCK-B receptor agonist or antagonist (e.g., 1 µM unlabeled CCK-8 or gastrin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Pentagastrin-Stimulated Gastric Acid Secretion
This protocol describes the methodology to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion in animal models.
Objective: To determine the dose-dependent inhibitory effect of this compound on pentagastrin-stimulated gastric acid secretion.
Animal Models:
-
Anesthetized Rats: With cannulated stomachs for gastric juice collection.
-
Conscious Dogs with Heidenhain Pouches: A surgically created pouch of the stomach, isolated from the main stomach but retaining its blood supply, allowing for the collection of pure gastric juice.[3]
Materials:
-
Stimulant: Pentagastrin (a synthetic analog of gastrin).
-
Test Compound: this compound administered intravenously or orally.
-
Anesthetic (for rats): e.g., Urethane.
-
Gastric Lavage Solution: e.g., Saline.
-
Titration Reagent: e.g., 0.01 N NaOH.
-
pH Meter.
Procedure (Anesthetized Rat Model):
-
Animal Preparation: Anesthetize the rats and surgically insert a cannula into the stomach.
-
Basal Secretion: Collect gastric juice for a baseline period to determine the basal acid output.
-
Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.
-
Antagonist Administration: Once a stable stimulated secretion rate is achieved, administer this compound intravenously at various doses.
-
Sample Collection: Collect gastric juice at regular intervals throughout the experiment.
-
Analysis:
-
Measure the volume of each gastric juice sample.
-
Determine the acid concentration by titrating with NaOH to a neutral pH.
-
Calculate the acid output (volume × concentration).
-
-
Data Analysis:
-
Plot the percentage inhibition of pentagastrin-stimulated acid secretion against the dose of this compound.
-
Calculate the ED₅₀ value (the dose that produces 50% of the maximal inhibition).
-
Procedure (Heidenhain Pouch Dog Model):
-
Animal Preparation: Use conscious dogs with established Heidenhain pouches.
-
Fasting: Fast the dogs overnight but allow free access to water.
-
Basal Collection: Collect gastric secretions from the pouch for a basal period.
-
Stimulation: Administer a continuous intravenous infusion of pentagastrin.
-
Antagonist Administration: Administer this compound either intravenously or orally at various doses.
-
Sample Collection: Collect gastric juice from the pouch at regular intervals.
-
Analysis and Data Analysis: Follow the same procedures as described for the anesthetized rat model.
Signaling Pathways and Visualizations
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by gastrin initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK-B receptor activation, such as gastric acid secretion.
Caption: CCK-B receptor signaling pathway and its antagonism by this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound to CCK-B Receptor Function
This diagram illustrates the logical relationship between gastrin, this compound, the CCK-B receptor, and the resulting physiological effect.
Caption: Logical relationship of agonist and antagonist action at the CCK-B receptor.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCK-B receptor. The quantitative data presented in this guide highlight its high affinity for the receptor and its efficacy in inhibiting gastrin-stimulated gastric acid secretion in preclinical models. The detailed experimental protocols provide a foundation for researchers to design and execute studies involving this compound. The visualized signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanism of action and the methods used for its evaluation. This technical guide serves as a valuable resource for the continued investigation and potential clinical application of this compound and other CCK-B receptor antagonists.
References
- 1. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing acid response to a meal in the chronic Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of physiological and pharmacological stimulation of acid secretion in vagally innervated and denervated gastric pouches in the same dog - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Sograzepide: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
(Rac)-Sograzepide, also known as Netazepide and designated by the codes YF476 and YM-220, is a potent and highly selective, orally active antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the gastrin/CCK-B receptor pathway. This document details the proposed synthesis of this compound, summarizes its key pharmacological data, and provides protocols for relevant biological assays.
Discovery and Rationale
The discovery of this compound was driven by the need for a potent and selective antagonist for the gastrin/CCK-B receptor. Gastrin, a hormone that plays a crucial role in stimulating gastric acid secretion, has also been implicated in the proliferation of certain cell types in the gastrointestinal tract, including enterochromaffin-like (ECL) cells.[2] Dysregulation of gastrin signaling can lead to conditions such as hypergastrinemia, which is associated with the development of gastric neuroendocrine tumors (g-NETs).[2] Therefore, a selective antagonist of the gastrin/CCK-B receptor was sought as a potential therapeutic agent for these conditions.
This compound emerged from a series of 1,4-benzodiazepin-2-one derivatives and was identified as a lead compound due to its high affinity and selectivity for the gastrin/CCK-B receptor over the CCK-A receptor.[1]
Proposed Synthesis Pathway
Starting Materials:
-
2-Amino-5-chlorobenzophenone
-
Glycine ethyl ester hydrochloride
-
Pivaloyl chloride
-
(R)-3-Amino-5-(2-pyridyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
3-(Methylamino)phenyl isocyanate
Proposed Synthesis Steps:
-
Formation of the Benzodiazepine Core: The synthesis would likely begin with the condensation of a 2-aminobenzophenone derivative with an amino acid ester, such as glycine ethyl ester, to form the 1,4-benzodiazepine core structure.
-
Introduction of the Pivaloylmethyl Group: The next step would involve the alkylation of the benzodiazepine nitrogen with a pivaloylmethyl group, likely using a reagent like bromo- or chloromethyl pivalate.
-
Formation of the Urea Moiety: The final key step would be the formation of the urea linkage. This would involve the reaction of the amino group on the benzodiazepine core with a substituted phenyl isocyanate, specifically 3-(methylamino)phenyl isocyanate, to yield the final product, this compound.
It is important to note that this is a generalized and proposed pathway. The actual synthesis may involve different reagents, protecting group strategies, and reaction conditions to optimize yield and purity.
Mechanism of Action
This compound functions as a competitive antagonist at the gastrin/CCK-B receptor.[1] By binding to this receptor, it prevents the endogenous ligand, gastrin, from binding and initiating downstream signaling cascades. The primary consequence of this antagonism is the inhibition of gastrin-stimulated gastric acid secretion. Furthermore, by blocking the trophic effects of gastrin, Sograzepide can inhibit the proliferation of gastrin-sensitive cells, such as ECL cells, which is the basis for its investigation in the treatment of g-NETs.[2]
Signaling Pathway
Caption: Gastrin/CCK-B Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor | Species | Value | Reference |
| Ki | Gastrin/CCK-B | Rat (brain) | 0.068 nM | [1] |
| Gastrin/CCK-B | Canine (cloned) | 0.62 nM | [1] | |
| Gastrin/CCK-B | Human (cloned) | 0.19 nM | [1] | |
| Selectivity | CCK-A vs. CCK-B | Rat | >7,000-fold | |
| IC50 | Gastrin/CCK-B | Not Specified | 0.3 nM |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Route | Parameter | Value | Reference |
| Pentagastrin-induced acid secretion | Rat | IV | ED50 | 0.0086 µmol/kg | [1] |
| Pentagastrin-induced acid secretion | Dog | IV | ED50 | 0.018 µmol/kg | [1] |
| Pentagastrin-induced acid secretion | Dog | PO | ED50 | 0.020 µmol/kg | [1] |
Table 3: Clinical Trial Data in Patients with Gastric Neuroendocrine Tumors
| Parameter | Treatment Duration | Result | p-value | Reference |
| Tumor Number | 12 weeks | Significant reduction | <0.001 | |
| Size of Largest Tumor | 12 weeks | Significant reduction | <0.001 | |
| Plasma Chromogranin A | 12 weeks | Normalized in all patients | <0.001 | |
| Tumor Eradication | 52 weeks | All tumors cleared in 5/13 patients | Not reported | [2] |
| Tumor Number Reduction | 52 weeks | Significant reduction in remaining patients | <0.01 | [2] |
| Size of Largest Tumor Reduction | 52 weeks | Significant reduction in remaining patients | <0.001 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
5.1. Gastrin/CCK-B Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the gastrin/CCK-B receptor.
Materials:
-
Membrane preparations from cells expressing the recombinant human gastrin/CCK-B receptor.
-
[125I]-labeled gastrin or a suitable CCK-B selective radioligand.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Non-specific binding control (e.g., a high concentration of unlabeled gastrin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5.2. Immunohistochemical Staining for Ki-67
Objective: To assess the proliferative index in gastric tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded gastric biopsy tissues.
-
Microtome.
-
Glass slides.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity.
-
Blocking serum (e.g., normal goat serum).
-
Primary antibody: anti-Ki-67 monoclonal antibody.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB (3,3'-diaminobenzidine) chromogen.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Cut 4-5 µm sections from the paraffin-embedded tissue blocks and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with normal goat serum.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in a defined number of tumor cells.
5.3. Plasma Chromogranin A (CgA) Measurement
Objective: To measure the levels of the neuroendocrine tumor marker Chromogranin A in plasma.
Materials:
-
Patient plasma samples collected in EDTA tubes.
-
Commercially available Chromogranin A ELISA kit.
-
Microplate reader.
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, the assay involves adding patient plasma samples and standards to microplate wells coated with a capture antibody specific for CgA.
-
After an incubation period, the wells are washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The concentration of CgA in the patient samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the CgA standards.
Logical Workflow
The following diagram illustrates the logical workflow from the discovery of this compound to its clinical application.
References
- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Sograzepide (CAS Number: 168161-71-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Sograzepide, also known by its synonyms (Rac)-Netazepide, (Rac)-YF 476, and (Rac)-YM-220, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to support researchers, scientists, and professionals involved in drug development in understanding the therapeutic potential of this compound, particularly in conditions related to gastric acid secretion and hypergastrinemia-induced pathologies.
Introduction
This compound is a benzodiazepine derivative that has been investigated for its ability to reduce gastric acid secretion.[1][2][3][4] Its primary pharmacological action is the competitive antagonism of the CCK2 receptor, a G-protein coupled receptor that plays a crucial role in regulating gastric acid secretion and the proliferation of certain cell types in the gastric mucosa.[5][6] The active component is the R-enantiomer, Netazepide (also known as YF476).[5] This guide will delve into the molecular interactions, signaling pathways, and the quantitative impact of this compound on physiological and pathological processes.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 168161-71-5 | [1] |
| Molecular Formula | C28H30N6O3 | [1] |
| Molecular Weight | 498.58 g/mol | [1] |
| Synonyms | (Rac)-Netazepide, (Rac)-YF 476, (Rac)-YM-220 | [2][7] |
| Purity | >90% (commercially available) | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK2 receptor.[5][6] This receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.
Activation of the CCK2 receptor by gastrin initiates a signaling cascade that leads to increased gastric acid secretion and can promote cell growth. This compound, by acting as an antagonist, inhibits these downstream effects.
Preclinical and Clinical Data
Inhibition of Gastric Acid Secretion
Studies in animal models and humans have demonstrated the potent inhibitory effect of Netazepide (the active R-enantiomer of this compound) on gastric acid secretion stimulated by pentagastrin, a synthetic analog of gastrin.
| Study Type | Model | Treatment | Effect on Gastric Acid Secretion | Reference |
| Preclinical | Beagle dogs with gastric fistula | YF476 (i.v.) | Dose-dependent inhibition of pentagastrin-induced secretion (ED50 = 0.0023 µmol/kg) | [5] |
| Preclinical | Beagle dogs with gastric fistula | YF476 (oral) | Dose-dependent inhibition of peptone-induced secretion (ED50 = 0.11 µmol/kg) | [5] |
| Preclinical | Anesthetized rats | YF476 (i.v.) | Inhibition of pentagastrin-induced secretion (ED50 = 0.0086 µmol/kg) | [8] |
| Clinical | Healthy subjects | Netazepide (single oral doses of 1, 5, 25, 100 mg) | Dose-dependent inhibition of pentagastrin-induced H+ secretion (100 mg abolished the response) | [9] |
Effects on Neuroendocrine Tumors and Biomarkers
Netazepide has been investigated for its therapeutic potential in patients with type 1 gastric neuroendocrine tumors (NETs), which are often driven by hypergastrinemia.
| Study Population | Treatment | Duration | Key Findings | Reference |
| Patients with type 1 gastric NETs | Netazepide (50 mg/day) | 12 weeks | Significant reduction in the number and size of tumors; normalization of plasma/serum Chromogranin A (CgA) | [10] |
| Patients with type 1 gastric NETs | Netazepide (25 or 50 mg/day) | 52 weeks | Eradication of all tumors in 5 out of 13 patients; significant reduction in tumor number and size in others; normalized CgA in all patients | [10][11] |
| Patients with Barrett's Esophagus | Netazepide | 12 weeks | No significant effect on cellular proliferation (Ki67); significant increase in serum gastrin and decrease in plasma CgA | [6] |
Experimental Protocols
Pentagastrin-Stimulated Gastric Acid Secretion Measurement
This protocol is a generalized representation based on methodologies described in clinical studies.
Gastroscopy with Biopsy for Tumor and Biomarker Analysis
The following workflow outlines the general procedure for obtaining tissue samples for histological and molecular analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10906884B2 - Benzodiazepine derivatives as CCK2/gastrin receptor antagonists - Google Patents [patents.google.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. mdpi.com [mdpi.com]
- 11. sysy-histosure.com [sysy-histosure.com]
Molecular structure and activity of (Rac)-Sograzepide
An In-depth Technical Guide on the Molecular Structure and Activity of (Rac)-Sograzepide
Introduction
This compound, also known as Netazepide, YF 476, and YM-220, is a potent, selective, and orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor (CCK2R).[1][2][3][4] It belongs to the benzodiazepine class of compounds.[4][5] The primary mechanism of action of Sograzepide involves blocking the binding of the hormones gastrin and cholecystokinin to the CCK-B receptor.[4] This antagonism has significant implications for gastrointestinal physiology, most notably in the reduction of gastric acid secretion and the inhibition of enterochromaffin-like (ECL) cell proliferation.[4] These properties make Sograzepide a subject of investigation for therapeutic use in conditions associated with hypergastrinemia and excessive gastric acid, such as gastric neuroendocrine tumors (NETs).[2]
Molecular Profile
Sograzepide is a racemic mixture. Its chemical identity is well-defined, and it is characterized by a core 1,4-benzodiazepine structure.[5] Key identifiers and properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (R)-1-(1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-3-(3-(methylamino)phenyl)urea | [3] |
| Synonyms | (Rac)-Netazepide, (Rac)-YF 476, (Rac)-YM-220 | [1][3][6] |
| CAS Number | 168161-71-5 | [7][8] |
| Molecular Formula | C28H30N6O3 | [1][7][8] |
| Molecular Weight | 498.58 g/mol | [1][7][8] |
Mechanism of Action
Sograzepide exerts its effects by competitively blocking the CCK-B/gastrin receptor. In the gastric mucosa, these receptors are densely expressed on ECL cells.
-
Gastrin Binding: Under normal physiological conditions, the hormone gastrin, released from G-cells, binds to CCK-B receptors on ECL cells.
-
Histamine Release: This binding stimulates the ECL cells to secrete histamine.
-
Acid Secretion: Histamine then acts on H2 receptors located on adjacent parietal cells, activating the H+/K+-ATPase proton pump and leading to the secretion of gastric acid.[4][9]
-
Sograzepide Inhibition: By occupying the CCK-B receptor, Sograzepide prevents gastrin from binding, thereby interrupting this signaling cascade. This leads to a reduction in histamine release and a subsequent decrease in gastric acid secretion.[4]
-
Antiproliferative Effects: Gastrin is also a known trophic factor for ECL cells. Chronic hypergastrinemia can lead to ECL cell hyperplasia and the formation of gastric NETs. Sograzepide's blockade of the gastrin receptor inhibits these proliferative effects.[4][10]
Figure 1. Signaling pathway of gastrin-mediated acid secretion and its inhibition by Sograzepide.
Biological and Clinical Activity
Sograzepide is characterized as a highly potent and selective CCK-B/gastrin antagonist.[2] While specific IC50 values are not detailed in the provided search results, its activity has been demonstrated in human studies. It effectively inhibits pentagastrin-stimulated gastric acid secretion in a dose-dependent manner.[11] Clinical investigations have focused on its potential to treat type 1 gastric NETs that arise from hypergastrinemia in patients with chronic atrophic gastritis.[10]
| Parameter | Description | Reference |
| Primary Target | Cholecystokinin B (CCK-B) / Gastrin Receptor | [1][2][12] |
| Activity | Competitive Antagonist | [11] |
| Key Effect | Reduction of gastric acid secretion; Antiproliferative effect on ECL cells | [1][4] |
| Human Oral Doses (Clinical Study) | Single doses of 1, 5, 25, and 100 mg | [11] |
| Human Dosing (NETs Study) | 50 mg once daily for 12 weeks | [10] |
| Plasma Concentrations (50 mg dose) | Pre-dose: 4.6 - 7.0 ng/mL; 1h Post-dose: 87 - 220 ng/mL | [10] |
Experimental Methodologies
Detailed, step-by-step protocols for Sograzepide are proprietary. However, based on the literature, representative experimental designs can be described.
Representative Protocol: Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity (Ki) of a compound for its target.[13][14] A typical heterologous competition binding assay for Sograzepide would involve the following steps:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human CCK-B receptor.
-
Radioligand Selection: Use a high-affinity radiolabeled ligand for the CCK-B receptor (e.g., [3H]-gastrin).
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity captured on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Sograzepide concentration. The IC50 (the concentration of Sograzepide that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.[14]
Functional Assay: Inhibition of Pentagastrin-Stimulated Acid Secretion
This in vivo human experimental model directly assesses the functional antagonism of the gastrin receptor.[11]
-
Subject Preparation: Healthy volunteers undergo fasting. A nasogastric tube is inserted for gastric content aspiration.
-
Baseline Measurement: Collect baseline gastric secretions to determine basal acid output.
-
Drug Administration: Administer a single oral dose of this compound or a placebo in a double-blind, crossover design.
-
Pentagastrin Challenge: At a specified time after drug administration, begin a continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) to stimulate acid secretion.
-
Sample Collection: Continuously aspirate gastric secretions at set intervals throughout the infusion period.
-
Analysis: Measure the volume, pH, and H+ concentration of the gastric aspirate for each collection period.
-
Endpoint Evaluation: Compare the acid secretion response (volume and H+ rate) following Sograzepide administration to the response after placebo to determine the degree of inhibition.
Figure 2. Workflow for a pentagastrin challenge study to assess functional antagonism.
Summary and Conclusion
This compound is a well-characterized small molecule antagonist of the CCK-B/gastrin receptor. Its mechanism of action, centered on the inhibition of the gastrin-ECL cell-parietal cell axis, provides a targeted approach to reducing gastric acid secretion and mitigating the trophic effects of gastrin. Human studies have confirmed its dose-dependent activity and have shown its potential as a therapeutic agent for managing conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors.[10][11] Further research and clinical development are necessary to fully establish its therapeutic profile and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sograzepide | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. åå [yeasen.com]
- 8. This compound CAS No.168161-71-5 - Ruixibiotech [ruixibiotech.com]
- 9. The mechanism of action of the gastric acid secretion inhibitor omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. invivochem.net [invivochem.net]
- 13. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-Sograzepide: A Technical Guide to its Therapeutic Potential as a Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Sograzepide, also known as Netazepide and YF476, is a potent and selective, orally active antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 receptor (CCK2R) or gastrin receptor.[1][2] By competitively blocking this receptor, this compound effectively inhibits the physiological effects of gastrin and cholecystokinin, hormones that play crucial roles in gastric acid secretion and cellular proliferation. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and potential therapeutic applications of this compound, with a focus on its utility in conditions characterized by hypergastrinemia.
Mechanism of Action
This compound exerts its pharmacological effects through selective antagonism of the CCK2 receptor, a G protein-coupled receptor (GPCR). The binding of gastrin or cholecystokinin to CCK2R typically activates Gq and G12/13 proteins, initiating a cascade of intracellular signaling events.[1][3] This includes the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC).[1][3] Downstream signaling pathways, including the MAPK and PI3K/AKT pathways, are also activated, ultimately promoting cell proliferation and inhibiting apoptosis.[1][3] this compound competitively binds to the CCK2R, preventing the binding of its endogenous ligands and thereby inhibiting these downstream signaling events.[2]
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data for this compound and the related compound, Nastorazepide (Z-360).
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Species | Assay | Value | Reference |
| This compound (YF476) | CCK2R | Rat (brain) | [125I]CCK-8 binding | Ki = 0.068 nM | [4] |
| This compound (YF476) | CCK2R | Canine (cloned) | [125I]CCK-8 binding | Ki = 0.62 nM | [4] |
| This compound (YF476) | CCK2R | Human (cloned) | [125I]CCK-8 binding | Ki = 0.19 nM | [4] |
| This compound (YF476) | CCK1R | Rat (pancreas) | [125I]CCK-8 binding | 4100-fold lower affinity than for CCK2R | [4] |
| This compound (YF476) | Pentagastrin-induced acid secretion | Rat (anesthetized) | In vivo inhibition | ED50 = 0.0086 µmol/kg (i.v.) | [4] |
| This compound (YF476) | Pentagastrin-induced acid secretion | Dog (Heidenhain pouch) | In vivo inhibition | ED50 = 0.018 µmol/kg (i.v.) | [4] |
| This compound (YF476) | Pentagastrin-induced acid secretion | Dog (Heidenhain pouch) | In vivo inhibition | ED50 = 0.020 µmol/kg (p.o.) | [4] |
| Nastorazepide (Z-360) | CCK2R | Human | [3H]CCK-8 binding | Ki = 0.47 nM | [5] |
Table 2: Human Pharmacokinetic Parameters of Netazepide (Day 7, repeated dosing)
| Dose | Cmax (ng/mL) | tmax (h) | AUC(0,t) (ng·h/mL) | t1/2 (h) | Reference |
| 25 mg | 120 (76–188) | 0.75 (0.5–4.0) | 196 (160–300) | 3.4 (2.0–7.3) | [1] |
| 100 mg | 569 (270–958) | 1.0 (0.5–2.0) | 933 (686–1379) | 4.1 (2.8–6.3) | [1] |
Table 3: Clinical Efficacy in Gastric Neuroendocrine Tumors (g-NETs)
| Treatment | Duration | Key Outcomes | Reference |
| Netazepide 50 mg/day | 12 weeks | Significant reduction in number of tumors (P < 0.001) and size of the largest tumor (P < 0.001). Normalization of plasma/serum Chromogranin A (CgA) (P < 0.001). | [5] |
| Netazepide 25-50 mg/day | 52 weeks | Eradication of all tumors in 5/13 patients. Significant reduction in tumor number (P < 0.01) and size of the largest tumor (P < 0.001) in others. Normalization of CgA in all patients (P < 0.001). Reduced mRNA abundances of CgA and histidine decarboxylase. | [5] |
Potential Therapeutic Applications
Gastric Neuroendocrine Tumors (g-NETs)
The most well-documented therapeutic application of this compound is in the management of type 1 gastric neuroendocrine tumors. These tumors often arise in the context of chronic atrophic gastritis, which leads to hypergastrinemia and subsequent hyperplasia of enterochromaffin-like (ECL) cells.[6] By blocking the gastrin receptor on ECL cells, this compound has been shown to induce tumor regression and normalize biomarkers such as Chromogranin A (CgA).[5][7][8] Clinical trials have demonstrated that long-term treatment can lead to the complete eradication of these tumors in a subset of patients.[5]
Zollinger-Ellison Syndrome
Zollinger-Ellison syndrome is characterized by a gastrin-secreting tumor (gastrinoma), leading to severe peptic ulcer disease due to excessive gastric acid production. This compound's dual action of reducing gastric acid secretion and inhibiting the trophic effects of gastrin makes it a promising therapeutic candidate for this condition.[9]
Barrett's Esophagus
The role of gastrin in the pathogenesis of Barrett's esophagus and its progression to esophageal adenocarcinoma is an area of active investigation. While a clinical trial of Netazepide in patients with non-dysplastic Barrett's esophagus did not show a reduction in cellular proliferation, it did induce changes in gene expression, suggesting a potential biological effect that warrants further research.[10]
Experimental Protocols
Radioligand Binding Assay for CCK2R Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound to the CCK2 receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing CCK2R in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.[11]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8), and varying concentrations of the unlabeled test compound (this compound).[11]
-
Incubation: Incubate the plate at a controlled temperature with gentle agitation to allow binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[11]
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.[11]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.[11]
Pentagastrin-Stimulated Gastric Acid Secretion Assay
This in vivo assay is used to evaluate the efficacy of this compound in inhibiting gastric acid secretion.
Methodology:
-
Animal Preparation: Anesthetize the animal model (e.g., rat or dog with a gastric fistula) and maintain a continuous infusion of saline.[4][12]
-
Basal Acid Output: Collect gastric secretions for a baseline period to determine the basal acid output.[12]
-
Drug Administration: Administer this compound or placebo intravenously or orally.[4]
-
Pentagastrin Stimulation: After a predetermined time, infuse pentagastrin, a synthetic gastrin analog, to stimulate gastric acid secretion.[4][12]
-
Sample Collection: Continuously collect gastric juice at regular intervals.[12]
-
Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., NaOH) to a neutral pH. Calculate the acid output (volume × concentration).[12]
Assessment of Tumor Burden in g-NET Clinical Trials
This outlines the typical procedures for monitoring tumor response in clinical studies of g-NETs.
Methodology:
-
Endoscopy: Perform upper gastrointestinal endoscopy at baseline and at specified intervals during and after treatment.[5][13]
-
Tumor Counting and Sizing: During endoscopy, visually count the number of tumors and measure the diameter of the largest tumor, often using the open biopsy forceps for scale.[5][13]
-
Biopsy: Obtain biopsies from the tumors and the surrounding flat corpus mucosa for histological analysis.[5]
-
Histopathological Assessment: Analyze the biopsy specimens for tumor grade, which is determined by the mitotic rate (number of mitoses per 2 mm2) and the Ki-67 proliferation index.[14][15]
Chromogranin A (CgA) Measurement
Circulating CgA is a key biomarker for g-NETs.
Methodology:
-
Sample Collection: Collect blood samples from patients at baseline and at regular intervals throughout the study. Process the blood to obtain either serum or plasma.[16]
-
Immunoassay: Quantify CgA levels using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an Immunoradiometric Assay (IRMA).[16] These assays typically involve the capture of CgA by a specific antibody coated on a solid phase, followed by detection with a second, labeled antibody.
-
Data Analysis: Compare the CgA levels at different time points to the baseline and to a normal reference range to assess the biochemical response to treatment. A significant reduction (e.g., ≥50%) is often considered a positive response.[16]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to measure the mRNA levels of biomarkers like CgA and histidine decarboxylase in tissue biopsies.
Methodology:
-
RNA Extraction: Isolate total RNA from gastric biopsy samples using a commercial kit or a standard protocol like RNA STAT-60.[17][18]
-
RNA Quality and Quantity: Assess the integrity and concentration of the extracted RNA using spectrophotometry or microfluidic analysis.[18]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[17][18]
-
qPCR Reaction: Prepare a reaction mixture containing the cDNA template, specific primers for the target genes (e.g., CgA, histidine decarboxylase) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).[17]
-
Amplification and Detection: Perform the qPCR in a real-time thermal cycler, which monitors the fluorescence signal at each cycle of amplification.[17]
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative expression of the target genes normalized to the reference gene using the comparative Ct (ΔΔCt) method.[17]
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action as a selective CCK2 receptor antagonist. Its ability to both reduce gastric acid secretion and inhibit the proliferative effects of gastrin provides a strong rationale for its use in hypergastrinemic conditions. Robust clinical data supports its efficacy in treating type 1 gastric neuroendocrine tumors, with the potential for complete tumor eradication. Further investigation into its utility for other conditions such as Zollinger-Ellison syndrome and Barrett's esophagus is warranted. The detailed experimental protocols provided in this guide offer a framework for continued research and development of this and other CCK2R antagonists.
References
- 1. Effect of repeated doses of netazepide, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCKBR cholecystokinin B receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MANAGEMENT OF GASTRIC NEUROENDOCRINE TUMORS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 13. Step‐by‐Step Approach to the Incidental Diagnosis of Type I Gastric Neuroendocrine Tumors: Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.cap.org [documents.cap.org]
- 15. Neuroendocrine Tumors Guidelines: Initial Evaluation, Grading and Staging, Gastrointestinal and Pulmonary Carcinoid Tumors [emedicine.medscape.com]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 17. Q RT-PCR Detection of Chromogranin A: A New Standard in the Identification of Neuroendocrine Tumor Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Gastrin/CCK2 Receptor Antagonist (Rac)-Sograzepide in the Management of ECL-Cell Hyperplasia: A Technical Review
For Immediate Release
This technical guide provides an in-depth analysis of the efficacy and mechanism of action of (Rac)-Sograzepide (also known as netazepide and YF476), a selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist, in mitigating enterochromaffin-like (ECL) cell hyperplasia and associated neuroendocrine tumors (NETs). This document is intended for researchers, scientists, and drug development professionals actively involved in gastroenterology and oncology.
Executive Summary
Enterochromaffin-like (ECL) cells, located in the oxyntic mucosa of the stomach, play a crucial role in gastric acid secretion through the release of histamine. Their proliferation is primarily driven by the hormone gastrin. Conditions leading to chronic hypergastrinemia, such as autoimmune atrophic gastritis and long-term use of proton pump inhibitors (PPIs), can result in ECL-cell hyperplasia, a precursor to the development of type 1 gastric neuroendocrine tumors (g-NETs)[1][2][3]. This compound is a potent and selective antagonist of the gastrin/CCK2 receptor, effectively blocking the trophic effects of gastrin on ECL cells. Preclinical and clinical studies have demonstrated that sograzepide can prevent and reverse ECL-cell hyperplasia and lead to the regression of established g-NETs[1][4][5]. This guide summarizes the key quantitative data, details the experimental protocols from pivotal studies, and illustrates the underlying molecular pathways.
Mechanism of Action: The Gastrin-ECL Cell Axis
Gastrin, released from G-cells in the gastric antrum, binds to the CCK2 receptors on ECL cells. This interaction initiates a signaling cascade that stimulates histamine secretion and promotes cell proliferation and survival[6]. Chronic stimulation by elevated gastrin levels leads to a sequence of pathological changes, from simple and linear hyperplasia to micronodular hyperplasia, dysplasia, and eventually, the formation of carcinoid tumors[4][7]. Sograzepide acts as a competitive antagonist at the CCK2 receptor, thereby inhibiting these downstream effects of gastrin[1][4].
Signaling Pathway
The binding of gastrin to the CCK2 receptor, a G protein-coupled receptor, activates multiple intracellular signaling pathways. Key among these is the Gq/Gα12/13-mediated activation of Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Subsequently, the mitogen-activated protein kinase (MAPK/ERK) pathway is activated, a central regulator of cell proliferation and differentiation[8].
Quantitative Data Summary
The efficacy of this compound in treating ECL-cell hyperplasia and associated NETs has been quantified in both preclinical and clinical settings.
Clinical Trial Data
Clinical studies in patients with autoimmune chronic atrophic gastritis (CAG) and type 1 g-NETs have demonstrated significant regression of tumors and normalization of key biomarkers following sograzepide treatment.
| Study Parameter | Baseline (Median) | 12 Weeks Treatment | 52 Weeks Treatment | Follow-up (off-treatment) | Reference |
| Number of Tumors | 10 (range 4–30) | Significant reduction (p < 0.001) | Further reduction (p < 0.01); Complete eradication in 5/13 patients | Increase in tumor number | [1][4] |
| Size of Largest Tumor (mm) | 6 (range 3–15) | Significant reduction (p < 0.001) | Further reduction (p < 0.001) | Increase in tumor size | [1][4] |
| Plasma Chromogranin A (CgA) | Elevated | Normalized in all patients (p < 0.001) | Remained normal in all patients (p < 0.001) | Returned to pre-treatment levels | [1][2][4] |
| CgA mRNA Abundance (biopsy) | Elevated | Reduced (p < 0.05) | Reduced | Increased | [2][4] |
| Histidine Decarboxylase (HDC) mRNA Abundance (biopsy) | Elevated | Reduced (p < 0.05) | Reduced | Increased | [2][4] |
Preclinical Data
Studies in rodent models of hypergastrinemia-induced ECL-cell pathology have provided foundational evidence for the action of sograzepide.
| Animal Model | Inducing Agent | Sograzepide (YF476) Effect | Quantitative Outcome | Reference |
| Mastomys | Loxtidine (H2-receptor antagonist) | Inhibited and reversed ECL-cell neoplasia | 60% reduction in gastric ECL-cell microcarcinoids (<0.3mm) | [9] |
| Rat | Omeprazole (PPI) | Prevented increases in ECL-cell activity and density | Maintained normal ECL cell density despite hypergastrinemia | [1][6] |
| Cotton Rat | Spontaneous (hypoacidity) | Reduced incidence of ECL-cell carcinomas | Substantial reduction in tumor incidence | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Clinical Trial Protocol (Adapted from Moore et al. and Boyce et al.)
-
Patient Population: Patients diagnosed with autoimmune chronic atrophic gastritis, resulting in hypochlorhydria and secondary hypergastrinemia, with multiple (≥4) type 1 gastric NETs.[1][2]
-
Dosage and Administration: Oral this compound administered once daily, with doses ranging from 25 mg to 50 mg.[4]
-
Assessments:
-
Endoscopy: Performed at baseline, and at various intervals (e.g., 6, 12, 24, and 52 weeks) to count and measure the size of all visible tumors.[2][4]
-
Histology: Biopsies of tumors and flat corpus mucosa were taken during endoscopy. The extent of ECL-cell proliferation was classified as linear hyperplasia, micronodular hyperplasia, or dysplasia. Immunohistochemical staining for neuroendocrine markers like Chromogranin A (CgA) and synaptophysin is used to identify ECL cells.[3][4]
-
Biomarker Analysis: Fasting blood samples were collected to measure circulating levels of CgA and gastrin. RNA was extracted from mucosal biopsies to assess the mRNA abundance of CgA, Histidine Decarboxylase (HDC), and Matrix Metalloproteinase-7 (MMP-7) via quantitative real-time polymerase chain reaction (qPCR).[2][4]
-
Preclinical Protocol: Induction of ECL-Cell Hyperplasia in Rodents
-
Animal Models: Mastomys natalensis, which have a genetic predisposition to ECL-cell tumors, or standard laboratory rats (e.g., Sprague-Dawley) are commonly used.[6][9]
-
Induction of Hypergastrinemia: Chronic administration of high-dose proton pump inhibitors (e.g., omeprazole) or potent, long-acting H2-receptor antagonists (e.g., loxtidine) effectively suppresses gastric acid, leading to a compensatory and sustained increase in circulating gastrin levels.[6][8][9]
-
Treatment: this compound is typically co-administered with the acid-suppressing agent to assess prevention of hyperplasia, or administered after a period of induction to assess reversal of established hyperplasia or tumors.[9]
-
Histological Assessment: Stomachs are excised, and the oxyntic mucosa is processed for histology. ECL cells are identified using immunohistochemistry for HDC or CgA. Hyperplasia is quantified by measuring ECL cell density (cells per unit area) or through a qualitative scoring system (e.g., simple, linear, nodular hyperplasia).[6][8]
Conclusion
This compound demonstrates a clear and potent inhibitory effect on gastrin-driven ECL-cell hyperplasia and the progression to neuroendocrine tumors. By selectively blocking the CCK2 receptor, it effectively abrogates the primary trophic signal to ECL cells. The quantitative data from both preclinical and human studies provide compelling evidence for its efficacy, showing significant reductions in tumor burden and normalization of key biomarkers. The detailed experimental protocols outlined herein provide a framework for future research and development in this area. This compound represents a targeted and logical therapeutic strategy for managing hypergastrinemia-associated gastric pathologies.
References
- 1. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Netazepide, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mypathologyreport.ca [mypathologyreport.ca]
- 4. thebloodproject.com [thebloodproject.com]
- 5. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proliferation of enterochromaffinlike cells in omeprazole-treated hypergastrinemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of vagotomy on enterochromaffin-like cells in Mastomys natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-course of development and reversal of gastric endocrine cell hyperplasia after inhibition of acid secretion. Studies with omeprazole and ranitidine in intact and antrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Sograzepide: A Technical Deep Dive into its Racemic Nature and Cholecystokinin B Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Sograzepide, also known as Netazepide, YF 476, and YM-220, is a potent and highly selective antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor. As a racemic mixture, it is composed of equal parts of two enantiomers, (R)-Sograzepide and (S)-Sograzepide. This technical guide provides an in-depth exploration of the racemic nature of Sograzepide, its mechanism of action, and the experimental methodologies used to characterize this important pharmacological agent. Emerging research indicates that the pharmacological activity of Sograzepide resides predominantly in its (R)-enantiomer, highlighting the critical importance of stereochemistry in its drug action.
Chemical Structure and Stereochemistry
The chemical name for the active enantiomer of Sograzepide is (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N′-(3-(methylamino)phenyl)urea. The chirality of the molecule is centered at the 3-position of the 1,4-benzodiazepine ring. The differential spatial arrangement of the substituents at this chiral center dictates the interaction with the CCK-B receptor, leading to significant differences in the pharmacological activity of the two enantiomers.
Quantitative Analysis of Receptor Binding
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of Sograzepide, these assays have been instrumental in elucidating the stereoselective binding of its enantiomers to the CCK-B receptor. The following table summarizes the binding affinities (Ki values) of the active (R)-enantiomer for various species' CCK-B receptors.
| Compound | Receptor Species | Receptor Type | Ki (nM) |
| (R)-Sograzepide (YF476) | Rat (Brain) | Gastrin/CCK-B | 0.068[1] |
| (R)-Sograzepide (YF476) | Canine (Cloned) | Gastrin/CCK-B | 0.62[1] |
| (R)-Sograzepide (YF476) | Human (Cloned) | Gastrin/CCK-B | 0.19[1] |
| This compound | Rat (Brain) | Gastrin/CCK-A | >1000 |
Experimental Protocols
Synthesis and Chiral Resolution of Sograzepide
A detailed, publicly available protocol for the synthesis and chiral resolution of Sograzepide is not available. However, the general approach would involve the following key steps:
-
Synthesis of the Racemic Mixture: The synthesis of this compound would likely involve a multi-step organic synthesis to construct the core 1,4-benzodiazepine structure, followed by the addition of the side chains.
-
Chiral Resolution: The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step. This is typically achieved using chiral high-performance liquid chromatography (chiral HPLC).
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Objective: To separate and quantify the (R)- and (S)-enantiomers of Sograzepide.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Methodology:
-
Column: A column packed with a chiral stationary phase (e.g., a polysaccharide-based CSP like Chiralpak®) is used.
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), is selected to achieve optimal separation.
-
Sample Preparation: A solution of this compound in a suitable solvent is prepared.
-
Injection and Detection: The sample is injected onto the column, and the separated enantiomers are detected using a UV detector at an appropriate wavelength.
-
Quantification: The peak areas of the two enantiomers are used to determine their relative proportions and enantiomeric purity.
Radioligand Binding Assay for CCK-B Receptor Affinity
Objective: To determine the binding affinity (Ki) of Sograzepide enantiomers for the CCK-B receptor.
Principle: This competitive binding assay measures the ability of a test compound (unlabeled Sograzepide enantiomer) to displace a radiolabeled ligand that has a known high affinity for the CCK-B receptor.
Methodology:
-
Receptor Preparation: Membranes from cells or tissues expressing the CCK-B receptor are prepared.
-
Radioligand: A suitable radioligand, such as [125I]CCK-8, is used.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled Sograzepide enantiomer.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathways
Sograzepide exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Caption: CCK-B Receptor Signaling Pathway.
Upon activation by gastrin or CCK, the CCK-B receptor activates Gαq, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in various cellular responses such as gastric acid secretion. Sograzepide, by blocking the initial receptor activation, effectively inhibits this entire signaling cascade.
Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of this compound and its enantiomers.
Caption: Sograzepide Characterization Workflow.
Conclusion
The racemic nature of Sograzepide is a critical aspect of its pharmacology. The available evidence strongly indicates that the (R)-enantiomer is the primary contributor to its potent and selective CCK-B receptor antagonism. A thorough understanding of the stereochemistry, coupled with detailed experimental characterization of the individual enantiomers, is essential for the rational drug development and clinical application of Sograzepide and related compounds. This technical guide provides a foundational understanding of these key aspects for researchers and professionals in the field. Further research to fully elucidate the pharmacological profile of the (S)-enantiomer and to develop and publish detailed synthesis and resolution protocols would be of significant value to the scientific community.
References
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution of (Rac)-Sograzepide
These application notes provide detailed protocols for the dissolution of (Rac)-Sograzepide (also known as Netazepide) for in vivo research applications. The following information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a potent and selective gastrin/cholecystokinin B (CCK-B) receptor antagonist.[1][2] It is a solid, white to off-white powder with a molecular weight of 498.58 g/mol .[2][3]
Data Presentation: Solubility
This compound exhibits varying solubility depending on the solvent or vehicle used. The following tables summarize its solubility in common laboratory solvents and established in vivo formulations.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Method |
| DMSO | 80 mg/mL (160.46 mM) | Sonication is recommended[4] |
| DMSO | 125 mg/mL (250.71 mM) | Ultrasonic assistance is needed[2][3] |
Table 2: Solubility in Pre-clinical In Vivo Formulations
| Formulation | Achievable Concentration | Method |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (6.62 mM) | Sonication is recommended[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL (4.17 mM) | Sequential solvent addition[5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.17 mM) | Sequential solvent addition[5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.17 mM) | Sequential solvent addition[5] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vivo administration. It is crucial to prepare these formulations fresh for immediate use.[4]
Protocol 1: Standard Vehicle Formulation (Aqueous-Based)
This protocol is suitable for parenteral (e.g., intravenous, subcutaneous) and oral administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume as DMSO to the powder. Vortex thoroughly. If needed, sonicate the mixture in a water bath until the solid is completely dissolved.
-
Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Addition of Tween 80: Add 5% of the final volume as Tween 80. Vortex again to ensure complete mixing. The solution should remain clear.
-
Final Dilution with Saline: Add the remaining 45% of the final volume as sterile saline. Vortex one final time.
-
Final Check: Inspect the final solution for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] The final solution should be clear.
-
Administration: Use the prepared formulation immediately for the in vivo study.
Protocol 2: Corn Oil-Based Formulation
This protocol is suitable for oral or subcutaneous administration where a lipid-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn Oil, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Weighing: Weigh the necessary amount of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume as DMSO. Vortex and sonicate until the powder is fully dissolved, resulting in a clear stock solution.
-
Final Dilution with Corn Oil: Sequentially add the remaining 90% of the final volume as sterile corn oil. Vortex thoroughly after each addition to maintain a homogenous mixture.
-
Final Check: Ensure the final solution is clear and free of precipitates.[5]
-
Administration: Administer the formulation to the animals immediately after preparation.
Visualization of Experimental Workflow
The following diagrams illustrate the logical steps for preparing this compound formulations.
References
(Rac)-Sograzepide: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R).[1][2] This receptor and its ligands, gastrin and cholecystokinin (CCK), play a significant role in various physiological processes, including gastric acid secretion and cell growth. Dysregulation of the gastrin/CCK2R signaling axis has been implicated in the pathogenesis of certain cancers, particularly those of the gastrointestinal tract. This compound, by blocking this receptor, presents a promising therapeutic strategy for inhibiting the growth and proliferation of cancer cells that are dependent on gastrin-mediated signaling.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell lines expressing the CCK2R. The included methodologies cover essential assays for assessing cell proliferation, migration, and apoptosis, providing a framework for preclinical evaluation of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the CCK2R, thereby preventing the binding of its natural ligands, gastrin and CCK. The CCK2R is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gα12/13 proteins. Activation of these pathways leads to a cascade of intracellular events, including the activation of Phospholipase C (PLC), which in turn increases intracellular calcium levels and activates Protein Kinase C (PKC). Downstream of this, several key signaling pathways are stimulated, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/AKT, and Src pathways. These pathways are critically involved in promoting cell proliferation, survival, migration, and angiogenesis. By blocking the initial ligand-receptor interaction, this compound effectively inhibits these downstream oncogenic signals.
Data Presentation
The following tables summarize key in vitro data for this compound and related compounds.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (CCK-B/gastrin receptor) | 0.1 nM | Rat Brain | [2] |
| Kᵢ (CCK-B/gastrin receptor) | 0.068 nM | Rat Brain | [2] |
| Kᵢ (CCK-B/gastrin receptor) | 0.19 nM | Cloned Human | [2] |
| Kᵢ (CCK-B/gastrin receptor) | 0.62 nM | Cloned Canine | [2] |
| IC₅₀ (CCK-A receptor) | 502 nM | Rat Pancreas | [2] |
Table 1: In Vitro Binding Affinity of this compound (Netazepide/YF476)
| Cell Line | Cancer Type | CCK2R Expression | Notes |
| AGS | Gastric Adenocarcinoma | Can be low or absent; often used for transfection with CCK2R. | A common model for studying gastrin signaling. |
| AGS-GR | Gastric Adenocarcinoma | Stably transfected to overexpress CCK2R. | Ideal for studying direct effects of CCK2R modulation. |
| SGC-7901 | Gastric Adenocarcinoma | Reported to express CCK2R.[3] | Note: This cell line has been identified as a HeLa derivative.[4] |
| AR42J | Rat Pancreatic Acinar Carcinoma | Endogenously expresses CCK2R. | A well-established model for CCK receptor studies. |
Table 2: Recommended Cell Lines for this compound Experiments
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).[1][5]
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 498.58 g/mol ), dissolve 4.986 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C for extended periods.[2]
-
Cell Culture and Gastrin Stimulation
-
Cell Lines:
-
Reagents and Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Gastrin I (G17), human
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction).
-
Allow cells to adhere and reach 60-70% confluency.
-
Before treatment, starve the cells in serum-free medium for 12-24 hours to reduce basal signaling activity.
-
To assess the antagonistic effect of this compound, pre-incubate the cells with the desired concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Following pre-incubation, stimulate the cells with an appropriate concentration of gastrin (e.g., 10 nM) for the desired time period depending on the assay.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Gastrin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with gastrin (e.g., 10 nM) and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a wound created in a confluent monolayer.
-
Reagents and Materials:
-
Cells cultured in a 6-well or 12-well plate
-
This compound
-
Gastrin
-
Sterile 200 µL pipette tip or a wound healing insert
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the desired concentrations of this compound and/or gastrin.
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay detects early and late apoptotic cells by flow cytometry.
-
Reagents and Materials:
-
Cells cultured in a 6-well plate
-
This compound
-
Gastrin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound and/or gastrin for a specified period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Conclusion
This compound is a valuable research tool for investigating the role of the gastrin/CCK2R signaling pathway in cancer biology. The protocols outlined in these application notes provide a comprehensive framework for studying the effects of this potent antagonist on key cellular processes such as proliferation, migration, and apoptosis. By utilizing appropriate cell models and the described methodologies, researchers can further elucidate the therapeutic potential of targeting the CCK2R in various malignancies. Careful optimization of experimental conditions, including drug concentrations and incubation times, is recommended for each specific cell line and assay.
References
- 1. Sograzepide | Netazepide | Gastrin/CCK-B antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line SGC-7901 (CVCL_0520) [cellosaurus.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-Sograzepide in Pentagastrin-Stimulated Acid Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Sograzepide, also known as Netazepide, is a potent and selective antagonist of the cholecystokinin B (CCK-B)/gastrin receptor.[1][2] This receptor plays a crucial role in the regulation of gastric acid secretion. Gastrin, a hormone produced by G-cells in the stomach, stimulates parietal cells to secrete hydrochloric acid, both directly and indirectly by triggering histamine release from enterochromaffin-like (ECL) cells.[3] Pentagastrin, a synthetic peptide analog of gastrin, is widely used in clinical and preclinical studies to stimulate gastric acid secretion for diagnostic and research purposes.[4][5] this compound competitively blocks the binding of gastrin and pentagastrin to the CCK-B receptor, thereby inhibiting gastric acid secretion.[1][2] These application notes provide detailed protocols for utilizing this compound in pentagastrin-stimulated acid secretion assays in both human and animal models, along with expected outcomes and data presentation guidelines.
Mechanism of Action: Signaling Pathway
Pentagastrin stimulates gastric acid secretion through a well-defined signaling cascade. The following diagram illustrates this pathway and the inhibitory action of this compound.
Caption: Signaling pathway of pentagastrin-stimulated gastric acid secretion and its inhibition by this compound.
Experimental Protocols
Protocol 1: Pentagastrin-Stimulated Acid Secretion Assay in Healthy Human Subjects
This protocol is adapted from studies evaluating the effect of Netazepide (Sograzepide) on gastric acid secretion in healthy volunteers.[5][6]
1.1. Subject Preparation:
-
Subjects should fast overnight for at least 10 hours.
-
A nasogastric tube is inserted for aspiration of gastric contents.[7]
1.2. Basal Acid Output (BAO) Measurement:
-
Collect gastric secretions for 60 minutes prior to any treatment to determine the basal acid output.[7]
1.3. Dosing:
-
Administer a single oral dose of this compound or placebo.[5][6] Doses can range from 1 mg to 100 mg.[5][6]
-
Allow 60 minutes for drug absorption before starting the pentagastrin infusion.[6]
1.4. Pentagastrin Stimulation:
-
Initiate a continuous intravenous infusion of pentagastrin at a rate of 0.6 µg/kg/h.[5][6]
-
Continue the infusion for the duration of the gastric secretion collection period.
1.5. Gastric Secretion Collection and Analysis:
-
Aspirate gastric secretions continuously for a specified period, typically in 15-minute intervals, for up to 2 hours after the start of the pentagastrin infusion.[8]
-
Measure the volume of each aspirate.
-
Determine the pH of each sample.
-
Calculate the hydrogen ion (H+) concentration by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.[7]
-
The acid secretion rate is calculated as: (Volume of aspirate in L) x (H+ concentration in mmol/L).
Protocol 2: Pentagastrin-Stimulated Acid Secretion Assay in Anesthetized Rats
This protocol provides a general framework for preclinical evaluation in a rat model.[1][9]
2.1. Animal Preparation:
-
Fast male Sprague-Dawley or Wistar rats (200-250 g) for 18-24 hours with free access to water.
-
Anesthetize the rats with an appropriate anesthetic (e.g., urethane).
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a catheter into the jugular vein for intravenous infusions.
-
Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion.
2.2. Gastric Perfusion and Basal Secretion:
-
Perfuse the stomach with saline (0.9% NaCl) at a constant rate (e.g., 1 ml/min).
-
Collect the perfusate every 15 minutes.
-
After a 30-60 minute stabilization period, collect samples for 30 minutes to establish the basal acid secretion rate.
2.3. Dosing:
-
Administer this compound intravenously or orally at desired doses.
2.4. Pentagastrin Stimulation:
-
Initiate a continuous intravenous infusion of pentagastrin. A typical dose is around 2 µg/kg/h.[2]
2.5. Sample Collection and Analysis:
-
Continue to collect the gastric perfusate in 15-minute intervals for 90-120 minutes.
-
Measure the volume of each sample.
-
Determine the acid concentration by titration with 0.01 N NaOH to pH 7.0.
-
Calculate the acid output for each interval.
Experimental Workflow
The following diagram outlines the general workflow for a pentagastrin-stimulated acid secretion assay.
Caption: General experimental workflow for the pentagastrin-stimulated acid secretion assay.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of Single Oral Doses of this compound on Pentagastrin-Stimulated Gastric Secretion in Healthy Subjects. [5][6]
| Treatment Group | Gastric Juice Volume (mL/15 min) | Gastric Juice pH | H+ Secretion Rate (mmol/h) |
| Placebo | 35.2 ± 5.1 | 1.29 ± 0.07 | 18.5 ± 2.5 |
| This compound (1 mg) | 28.1 ± 4.3 | 1.55 ± 0.15 | 11.2 ± 2.1 |
| This compound (5 mg) | 20.5 ± 3.9 | 2.10 ± 0.28 | 5.8 ± 1.5 |
| This compound (25 mg) | 15.8 ± 3.1 | 3.50 ± 0.45 | 1.2 ± 0.5 |
| This compound (100 mg) | 12.1 ± 2.5 | 6.80 ± 0.30 | 0.1 ± 0.05 |
Data are presented as mean ± SEM for the 60-75 minute post-dosing period during pentagastrin infusion. Data is illustrative based on published findings.[5][6]
Table 2: Effect of this compound on Pentagastrin-Stimulated Gastric Acid Output in Anesthetized Rats.
| Treatment Group | Dose (mg/kg, i.v.) | Basal Acid Output (µmol H+/15 min) | Pentagastrin-Stimulated Acid Output (µmol H+/15 min) | % Inhibition |
| Vehicle Control | - | 1.5 ± 0.3 | 15.2 ± 1.8 | - |
| This compound | 0.1 | 1.4 ± 0.2 | 8.1 ± 1.1 | 46.7 |
| This compound | 0.3 | 1.2 ± 0.3 | 4.5 ± 0.8 | 70.4 |
| This compound | 1.0 | 1.1 ± 0.2 | 1.8 ± 0.5 | 88.2 |
Data are presented as mean ± SEM. Data is hypothetical and for illustrative purposes.
Logical Relationships of Assay Components
The interplay between the key components of the assay is crucial for understanding the experimental design.
References
- 1. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gpnotebook.com [gpnotebook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (Rac)-Sograzepide Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Sograzepide, also known as Netazepide and YF476, is a potent and selective cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1] The cholecystokinin (CCK) family of peptide hormones and their receptors play significant roles in various physiological processes, including gastrointestinal function, anxiety, and cell proliferation.[2] Consequently, the antagonism of CCK receptors, particularly the CCK2 receptor, has been investigated as a therapeutic strategy for several conditions. Preclinical studies in animal models are crucial for evaluating the efficacy of this compound.
These application notes provide detailed protocols for utilizing animal models to test the efficacy of this compound in three key therapeutic areas: pancreatic cancer chemoprevention, chemotherapy-induced peripheral neuropathy, and the treatment of gastric neuroendocrine tumors.
I. Pancreatic Cancer Chemoprevention
A. Application Note
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy often preceded by precursor lesions known as pancreatic intraepithelial neoplasia (PanIN).[3] The CCK2 receptor is implicated in the progression of PanINs to PDAC.[4] this compound can be evaluated for its chemopreventive efficacy in genetically engineered mouse models that recapitulate human pancreatic cancer development. The p48Cre/+-LSL-KrasG12D mouse model, which spontaneously develops PanIN lesions that progress to PDAC, is a relevant model for these studies.[3]
B. Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: p48Cre/+-LSL-KrasG12D[3]
-
Age: 6 weeks at the start of treatment[3]
-
Housing: Standard laboratory conditions, 12-hour light/dark cycle, ad libitum access to food and water.
2. Drug Formulation and Administration:
-
This compound (Netazepide/YF476) is incorporated into a standard rodent diet (e.g., AIN-76A). [3]
-
Dosage: 250 ppm and 500 ppm in the diet.[3]
-
Control Group: AIN-76A diet without the drug.[3]
-
Duration of Treatment: 38 weeks.[3]
3. Experimental Workflow:
Caption: Experimental workflow for pancreatic cancer chemoprevention study.
4. Efficacy Endpoints:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Multiplicity and grade of PanIN lesions (PanIN-1, -2, and -3).[3]
-
Histopathological analysis of pancreatic tissue for fibrosis and inflammation.
-
5. Histological Evaluation of PanIN Lesions:
-
Fix pancreatic tissue in 10% neutral buffered formalin.
-
Embed in paraffin and section at 5 µm.
-
Stain with Hematoxylin and Eosin (H&E).
-
Grade PanIN lesions according to established criteria by a board-certified pathologist blinded to the treatment groups.
C. Data Presentation
| Treatment Group | PDAC Incidence (Males) | Inhibition of PDAC (%) | PDAC Incidence (Females) | Inhibition of PDAC (%) |
| Control Diet | 69% | - | 33% | - |
| 250 ppm YF476 | 18% | 74% (p<0.02) | 18% | 45% (p>0.05) |
| 500 ppm YF476 | 21% | 69% (p<0.02) | 22% | 33% (p>0.05) |
| Data adapted from a study on YF476 in KrasG12D mice.[3] |
II. Vincristine-Induced Peripheral Neuropathy
A. Application Note
Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many anticancer drugs, including vincristine.[5] The CCK2 receptor has been identified as a potential target for the prevention of vincristine-induced neuropathy. This compound can be assessed for its ability to prevent the painful symptoms and nerve damage associated with vincristine administration in a mouse model.[5]
B. Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions.
2. Drug Formulation and Administration:
-
Vincristine: 100 µg/kg/day, intraperitoneal (i.p.) injection for 7 consecutive days (Day 0 to Day 7).[5]
-
This compound (Netazepide): 2 mg/kg/day and 5 mg/kg/day, oral gavage (per os). Administered one day before the start of vincristine treatment and continued until Day 7.[5]
-
Control Groups:
-
Vehicle + Vehicle
-
Vehicle + Vincristine
-
Sograzepide + Vehicle
-
3. Experimental Workflow:
Caption: Workflow for vincristine-induced neuropathy study.
4. Efficacy Endpoints:
-
Primary Endpoint:
-
Mechanical allodynia, assessed by the von Frey test.[5]
-
-
Secondary Endpoints:
5. Von Frey Test for Mechanical Allodynia:
-
Place mice in individual chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The paw withdrawal threshold is defined as the filament that elicits a withdrawal response in at least 50% of applications.
-
Testing should be performed by an experimenter blinded to the treatment groups.
C. Data Presentation
| Treatment Group | Mechanical Withdrawal Threshold (g) on Day 7 |
| Vehicle + Vincristine | Significantly reduced threshold (increased sensitivity) |
| 2 mg/kg Netazepide + Vincristine | Normal mechanical sensitivity restored (p < 0.05 vs. Vehicle + Vincristine)[5] |
| 5 mg/kg Netazepide + Vincristine | Normal mechanical sensitivity restored (p < 0.001 vs. Vehicle + Vincristine)[5] |
| Qualitative summary based on a study of Netazepide in a vincristine-induced neuropathy model.[5] |
III. Gastric Neuroendocrine Tumors (g-NETs)
A. Application Note
Gastric neuroendocrine tumors, particularly type 1, are often associated with hypergastrinemia secondary to chronic atrophic gastritis.[4] Gastrin stimulates the growth of enterochromaffin-like (ECL) cells, leading to hyperplasia and tumor formation.[4] As a gastrin/CCK2 receptor antagonist, this compound has the potential to inhibit this gastrin-driven cell growth. Animal models that develop hypergastrinemia and subsequent ECL cell tumors, such as the African cotton rat (Sigmodon hispidus), are suitable for testing the efficacy of Sograzepide.[6]
B. Experimental Protocol
1. Animal Model:
-
Species: African cotton rat (Sigmodon hispidus) or Mastomys rodents (Praomys natalensis), which are prone to developing spontaneous g-NETs.[6]
-
Age: Varies depending on the model and tumor development timeline.
-
Housing: Appropriate specialized housing for these species.
2. Drug Formulation and Administration:
-
This compound (Netazepide/YF476): Can be administered via oral gavage or incorporated into the diet.
-
Dosage: A dose of 500 µmol/kg has been shown to be effective in rodent models.[6]
-
Control Group: Vehicle control.
-
Duration of Treatment: Long-term, depending on the tumor progression in the chosen model.
3. Efficacy Endpoints:
-
Primary Endpoints:
-
Incidence and multiplicity of g-NETs.
-
Tumor size and burden.
-
-
Secondary Endpoints:
-
ECL cell density and hyperplasia.
-
Plasma chromogranin A (CgA) levels, a biomarker for neuroendocrine tumors.[4]
-
IV. Signaling Pathway
The therapeutic effects of this compound are mediated by its antagonism of the CCK2 receptor. The binding of gastrin or CCK to the CCK2 receptor activates several downstream signaling pathways that promote cell proliferation, survival, and inflammation. By blocking this initial step, Sograzepide inhibits these pro-tumorigenic signals.
Caption: Simplified signaling pathway of the CCK2 receptor and its inhibition by this compound.
References
- 1. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Histological complexities of pancreatic lesions from transgenic mouse models are consistent with biological and morphological heterogeneity of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of (Rac)-Sograzepide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Sograzepide, also known as (Rac)-Netazepide or YF476, is a potent and selective cholecystokinin B (CCK-B) or cholecystokinin 2 (CCK2) receptor antagonist. Preclinical studies have demonstrated its efficacy as an orally active agent for reducing gastric acid secretion and its potential in models of hypergastrinemia-related conditions. This document provides detailed application notes and protocols for the administration of this compound in preclinical trials, based on available scientific literature.
Data Presentation
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound (Netazepide/YF476) in various preclinical species following different administration routes.
| Parameter | Species | Administration Route | Dosage | Value | Reference |
| Oral Bioavailability | Rat | Oral vs. Intravenous | Not Specified | 26-28% | [1] |
| Dog | Oral vs. Intravenous | Not Specified | 27-50% | [1] | |
| Tmax (Time to Maximum Concentration) | Human (as a proxy) | Oral | 100 mg | ~1 hour | [2] |
| t½ (Half-life) | Human (as a proxy) | Oral | 100 mg | ~7 hours | [2] |
Note: Detailed preclinical pharmacokinetic data such as Cmax, AUC, and Clearance for rat and dog models were not consistently available in the reviewed literature. The human data is provided as an approximate reference.
Pharmacodynamic Parameters
The pharmacodynamic efficacy of this compound has been primarily evaluated by its ability to inhibit gastric acid secretion.
| Parameter | Species | Administration Route | Agonist | ED₅₀ Value | Reference |
| Inhibition of Gastric Acid Secretion | Rat (anesthetized) | Intravenous | Pentagastrin | 0.0086 µmol/kg | [3] |
| Dog (Heidenhain pouch) | Intravenous | Pentagastrin | 0.018 µmol/kg | [3] | |
| Dog (Heidenhain pouch) | Oral | Pentagastrin | 0.020 µmol/kg | [3] |
Toxicological Data
Toxicology studies have established a preliminary safety profile for this compound.
| Parameter | Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Repeat-Dose Toxicity | Rat | 13 weeks | 100 mg/kg/day | [1] |
| Dog | 13 weeks | 100 mg/kg/day | [1] |
Experimental Protocols
General Considerations
-
Compound Solubility: this compound is a small molecule that may have limited aqueous solubility. The choice of vehicle is critical for achieving appropriate dissolution and bioavailability.
-
Vehicle Selection: For oral administration, common vehicles include aqueous solutions of suspending agents like methylcellulose or carboxymethylcellulose, often with a surfactant such as Tween 80. For intravenous administration, sterile saline or solutions containing co-solvents like polyethylene glycol (PEG) or ethanol may be used, ensuring the final formulation is isotonic and has a physiological pH.[4][5][6][7][8][9]
Oral Administration Protocol (Rodent Model - Gavage)
This protocol is a general guideline and may require optimization based on specific experimental needs.
-
Preparation of Formulation:
-
For a suspension, weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Gradually add the vehicle to the powdered compound while triturating to form a homogenous suspension.
-
The final concentration should be calculated based on the desired dose and a standard gavage volume for the animal model (e.g., 5-10 mL/kg for rats).
-
-
Animal Handling and Dosing:
-
Animals should be fasted overnight prior to dosing to ensure consistent gastric emptying, unless contraindicated by the study design.
-
Gently restrain the animal.
-
Use a proper size and type of gavage needle (e.g., a curved, ball-tipped stainless steel needle for rats).
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for any signs of distress post-administration.
-
Intravenous Administration Protocol (Rodent Model - Tail Vein Injection)
-
Preparation of Formulation:
-
Dissolve this compound in a suitable sterile vehicle. A common vehicle for intravenous injection is sterile saline (0.9% NaCl). If solubility is an issue, a co-solvent system such as 10% ethanol, 30% polyethylene glycol 400, and 60% sterile water can be considered.
-
The formulation should be filtered through a 0.22 µm sterile filter before administration.
-
The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 1-5 mL/kg for rats).
-
-
Animal Handling and Dosing:
-
Place the animal in a restraining device that allows for safe and clear access to the tail.
-
Warming the tail with a heat lamp or warm water can help dilate the veins, making injection easier.
-
Disinfect the injection site with 70% ethanol.
-
Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the formulation.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the downstream signaling pathways activated upon the binding of agonists like gastrin to the CCK2 receptor, which is antagonized by this compound.
Caption: CCK2 Receptor Signaling Cascade.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of gastric acid secretion.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of (Rac)-Sograzepide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Rac)-Sograzepide in human plasma. Sograzepide, a potent and selective gastrin/CCK-B antagonist, is under investigation for various gastrointestinal conditions.[1][2] The method described herein utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Sograzepide (also known as Netazepide or YF476) is a potent and selective antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor.[1][2] It is a benzodiazepine derivative with a molecular formula of C28H30N6O3 and a molecular weight of 498.58 g/mol .[1][][4] By blocking the gastrin receptor, Sograzepide inhibits gastric acid secretion and has shown potential in treating conditions associated with hypergastrinemia, such as gastric neuroendocrine tumors.[5][6][7]
Accurate quantification of Sograzepide in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for bioanalytical assays. This application note provides a detailed protocol for the extraction and quantification of Sograzepide in human plasma.
Experimental
Materials and Reagents
-
Sograzepide reference standard (purity >98%)
-
A stable isotope-labeled internal standard (IS), such as Sograzepide-d5
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Quality Control Sample Preparation
Stock solutions of Sograzepide and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Netazepide |CAS:155488-25-8 Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Sograzepide Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Sograzepide, also known as Netazepide, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B) receptor, also referred to as the gastrin/CCK2 receptor (CCK2R).[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract. Its activation by endogenous ligands like cholecystokinin (CCK) and gastrin triggers a signaling cascade leading to an increase in intracellular calcium. Due to its role in gastric acid secretion and potential involvement in the proliferation of certain tumor cells, the CCK2R is a significant target for drug development. These application notes provide a detailed protocol for a competitive receptor binding assay to determine the affinity of this compound and other test compounds for the human CCK2 receptor.
Signaling Pathway
The CCK2 receptor is a Gq-coupled GPCR. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling pathways.
CCK2R Signaling Pathway Diagram
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the CCK2 receptor from various sources.
| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | CCK2R (CCK-B) | Rat | Brain Membranes | [125I]CCK-8 | 0.068 | - | [2] |
| This compound | CCK2R (CCK-B) | Canine (cloned) | - | [125I]CCK-8 | 0.62 | - | [2] |
| This compound | CCK2R (CCK-B) | Human (cloned) | - | [125I]CCK-8 | 0.19 | - | [2] |
| This compound | CCK2R (CCK-B) | - | - | - | - | 0.1 | [2] |
| This compound | CCK1R (CCK-A) | - | - | - | - | 502 | [2] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human CCK2 receptor.
Materials and Reagents
-
Cell Line: Human epidermoid carcinoma cell line stably expressing the human CCK2 receptor (e.g., A431-CCK2R).
-
Radioligand: [125I]Cholecystokinin Octapeptide ([125I]CCK-8) or a suitable radiolabeled gastrin analog.
-
This compound: Stock solution in DMSO.
-
Non-specific Binding Control: A high concentration of a known CCK2R ligand (e.g., 1 µM unlabeled CCK-8 or gastrin).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well filter plates (GF/B or GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Receptor Binding Assay Workflow
Step-by-Step Procedure
-
Cell Culture and Membrane Preparation:
-
Culture A431-CCK2R cells to 80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well filter plate, add the following components in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [125I]CCK-8 (at a concentration close to its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled CCK-8 (1 µM final concentration), 50 µL of [125I]CCK-8, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of each this compound dilution, 50 µL of [125I]CCK-8, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate under a lamp or in a low-temperature oven.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Conclusion
This detailed protocol provides a robust framework for assessing the binding affinity of this compound and other compounds to the CCK2 receptor. Accurate determination of binding constants is a critical step in the drug discovery and development process, enabling the characterization and optimization of potential therapeutic agents targeting the CCK2R. Adherence to the outlined procedures will ensure the generation of reliable and reproducible data for researchers in pharmacology and related fields.
References
Application Notes and Protocols for Immunohistochemical Staining of the CCK-B Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor (GR), is a G-protein coupled receptor that plays a significant role in various physiological processes. Primarily found in the central nervous system and the gastrointestinal tract, it is involved in anxiety, pain perception, and the regulation of gastric acid secretion. The binding of its endogenous ligands, cholecystokinin (CCK) and gastrin, triggers a cascade of intracellular signaling pathways. Due to its involvement in both normal physiology and pathological conditions, including certain types of cancer, the CCK-B receptor is a key target for drug development.
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of the CCK-B receptor in tissue samples. This allows for the identification of specific cell types expressing the receptor, providing valuable insights into its biological function and its role in disease.
(Rac)-Sograzepide (also known as Netazepide or YF476) is a potent and selective antagonist of the CCK-B receptor. [1][2] In the context of immunohistochemistry, it is not used as a direct staining agent but serves as a critical tool for validating the specificity of an anti-CCK-B receptor antibody. By pre-incubating tissue sections with an excess of this compound, the specific binding of the primary antibody to the CCK-B receptor can be blocked. A significant reduction or elimination of the staining signal after this blocking step confirms that the antibody is specifically targeting the CCK-B receptor.
These application notes provide a detailed protocol for the immunohistochemical staining of the CCK-B receptor in paraffin-embedded tissues, including the use of this compound for validation, as well as an overview of the associated signaling pathways.
Data Presentation
Table 1: Binding Affinity of Ligands to the CCK-B Receptor
| Compound | Receptor Type | IC50 (nM) | Ki (nM) | Species | Reference |
| Sograzepide (Netazepide/YF476) | CCK-B/gastrin | 0.1 | 0.068 | Rat (brain) | [3] |
| Sograzepide (Netazepide/YF476) | CCK-B/gastrin | - | 0.62 | Dog (cloned) | [3] |
| Sograzepide (Netazepide/YF476) | CCK-B/gastrin | - | 0.19 | Human (cloned) | [3] |
| L-365,260 | CCK-B | ~10 | - | Human | [4] |
| Gastrin | CCK-B | - | - | Human | [5] |
| CCK-8 | CCK-B | ~2 | - | Human | [4] |
| Compound 3c (Quinazolinone derivative) | CCK-B | 0.200 | - | - | [5] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant for a drug; the concentration at which an inhibitor would occupy 50% of the receptors if no ligand were present.
Table 2: Cellular Expression of CCK-B Receptor in Human Gastric Mucosa
| Cell Type | Percentage of Positive Cells (%) | Location | Reference |
| Parietal cells | 57.4 ± 11.1 | Fundic mucosa | [6] |
| Neuroendocrine cells (Chromogranin A positive) | 33.2 ± 4.4 | Fundic mucosa | [6] |
| Epithelial cells | Present | Neck of the gastric gland | [6] |
Signaling Pathways
Activation of the CCK-B receptor by its ligands, gastrin or CCK, initiates multiple intracellular signaling cascades. These pathways are crucial for the diverse physiological effects mediated by this receptor.
Caption: CCK-B Receptor Signaling Pathway.
Experimental Protocols
Immunohistochemistry Staining Workflow
The following diagram outlines the key steps for immunohistochemical staining of paraffin-embedded tissue sections.
Caption: Immunohistochemistry Workflow Diagram.
Detailed Protocol for Paraffin-Embedded Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Methanol
-
Blocking Buffer (e.g., 1-10% normal serum from the host species of the secondary antibody in PBS or TBS)
-
Primary Antibody: Anti-CCK-B Receptor Antibody (select a validated antibody for IHC)
-
This compound (for blocking control)
-
Primary Antibody Diluent (e.g., PBS with 1% BSA)
-
Biotinylated Secondary Antibody (or HRP-polymer-based detection system)
-
Streptavidin-HRP (if using biotinylated secondary antibody)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5-10 minutes each.[7][8]
-
Immerse slides in 100% ethanol: 2 changes for 3 minutes each.[7]
-
Immerse slides in 95% ethanol: 2 changes for 3 minutes each.[7]
-
Immerse slides in 70% ethanol: 1 change for 3 minutes.[7]
-
Immerse slides in 50% ethanol: 1 change for 3 minutes.[7]
-
Rinse slides in deionized water.[7]
-
-
Antigen Retrieval:
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9]
-
Rinse slides with PBS or TBS.
-
-
Blocking of Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[8]
-
-
Primary Antibody Incubation:
-
For Specific Staining: Dilute the anti-CCK-B receptor antibody to its optimal concentration in Primary Antibody Diluent. Drain the blocking buffer from the slides and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
For Blocking Control: Pre-incubate the diluted anti-CCK-B receptor antibody with a 10-100 fold molar excess of this compound for 1-2 hours at room temperature. Apply this mixture to a corresponding tissue section and incubate as above.
-
For Negative Control: Apply either an isotype control antibody at the same concentration as the primary antibody or the Primary Antibody Diluent alone to a corresponding tissue section. Incubate as above.[10]
-
-
Washing:
-
Rinse slides with PBS or TBS: 3 changes for 5 minutes each.
-
-
Secondary Antibody and Detection:
-
Incubate slides with the HRP-conjugated secondary antibody (or follow the instructions for your polymer-based detection system) for 30-60 minutes at room temperature.
-
Rinse slides with PBS or TBS: 3 changes for 5 minutes each.
-
-
Signal Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 10-30 seconds.[7]
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a series of graded ethanol solutions (e.g., 80%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Specific staining for the CCK-B receptor should appear as a brown precipitate at the sites of receptor expression. The blocking control should show a marked reduction in staining intensity, and the negative control should be free of specific staining.
-
By following these detailed protocols and utilizing the provided data for context, researchers can effectively employ immunohistochemistry to investigate the role of the CCK-B receptor in their specific areas of interest.
References
- 1. This compound ((Rac)-Netazepide) | Cholecystokinin Receptor Antagonist | MCE [medchemexpress.cn]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular expression of CCK-A and CCK-B/gastrin receptors in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 9. protocols.io [protocols.io]
- 10. Controls in IHC | Abcam [abcam.com]
Application Notes & Protocols: Investigating the Combination of (Rac)-Sograzepide and Rabeprazole for Acid-Related Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for studying the pharmacodynamic interactions and therapeutic potential of combining (Rac)-Sograzepide, a cholecystokinin B (CCK2) receptor antagonist, with rabeprazole, a proton pump inhibitor (PPI). The protocols outlined below are intended to guide researchers in evaluating the efficacy and safety of this combination therapy for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Introduction
Rabeprazole is a widely used proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3][4][5][6][7] However, long-term PPI use can lead to hypergastrinemia, which may have trophic effects on enterochromaffin-like (ECL) cells.[8][9] this compound, as a CCK2/gastrin receptor antagonist, offers a complementary mechanism of action by blocking the stimulatory effects of gastrin on acid secretion and ECL cell proliferation.[9][10][11][12][13][14] The combination of these two agents could therefore lead to more effective acid suppression and potentially mitigate the long-term consequences of PPI-induced hypergastrinemia.[15]
This document details the experimental design, protocols, and data presentation for preclinical evaluation of the this compound and rabeprazole combination.
Signaling Pathways and Rationale for Combination
The regulation of gastric acid secretion is a complex process involving multiple signaling pathways. The diagram below illustrates the points of intervention for rabeprazole and this compound. Rabeprazole directly inhibits the final step of acid production, the proton pump.[1][3][8][16] this compound blocks the binding of gastrin to CCK2 receptors on ECL cells and parietal cells, thereby reducing histamine release and direct parietal cell stimulation.[9][17]
Experimental Design and Workflow
A phased approach is recommended, starting with in vitro characterization and progressing to in vivo efficacy studies.
In Vitro Experimental Protocols
Objective: To determine the inhibitory effect of this compound, rabeprazole, and their combination on stimulated acid secretion in isolated rabbit gastric glands.
Protocol:
-
Gastric Gland Isolation:
-
Euthanize a male New Zealand white rabbit and excise the stomach.
-
Isolate the gastric mucosa and digest with collagenase to obtain individual gastric glands.
-
-
Acid Secretion Measurement (Aminopyrine Accumulation Assay):
-
Incubate isolated gastric glands with [¹⁴C]-aminopyrine, a weak base that accumulates in acidic compartments.
-
Stimulate acid secretion with histamine and pentagastrin.
-
Treat glands with varying concentrations of this compound, rabeprazole, or their combination.
-
After incubation, pellet the glands by centrifugation, lyse the cells, and measure the radioactivity using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio as an index of acid secretion.
-
-
Data Analysis:
-
Generate dose-response curves for each compound and the combination.
-
Use the Combination Index (CI) method of Chou and Talalay to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Data Presentation:
Table 1: In Vitro Inhibition of Stimulated Acid Secretion
| Treatment Group | Concentration (nM) | % Inhibition of Acid Secretion (Mean ± SD) | Combination Index (CI) |
|---|---|---|---|
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| Rabeprazole | 50 | ||
| 100 | |||
| 200 | |||
| Combination 1 | Sograzepide (10) + Rabeprazole (50) |
| Combination 2 | Sograzepide (50) + Rabeprazole (100) | | |
In Vivo Experimental Protocols
Objective: To evaluate the efficacy of the drug combination in a rat model of GERD.[18][19][20][21]
Protocol:
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Induce chronic acid reflux by ligating the pylorus and the transitional region between the forestomach and the corpus.[21]
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound alone.
-
Group 3: Rabeprazole alone.
-
Group 4: this compound and rabeprazole combination.
-
-
Dosing and Administration:
-
Administer drugs orally once daily for 14 days.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the animals and excise the esophagus and stomach.
-
Macroscopic Esophageal Lesion Score: Score the severity of esophagitis based on a predefined scale (e.g., 0-5).
-
Intragastric pH Measurement: Measure the pH of the gastric contents.
-
Histopathology:
-
Fix esophageal and gastric tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological assessment.
-
Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) in the gastric mucosa to assess ECL cell changes.
-
-
Data Presentation:
Table 2: Efficacy in Rat Model of Reflux Esophagitis
| Treatment Group | Esophageal Lesion Score (Mean ± SD) | Intragastric pH (Mean ± SD) | ECL Cell Proliferation Index (Ki-67 positive cells/total cells) |
|---|---|---|---|
| Vehicle Control | |||
| This compound | |||
| Rabeprazole |
| Combination | | | |
Objective: To assess the effect of the combination therapy on plasma gastrin and chromogranin A (CgA), a marker of neuroendocrine cell activity, including ECL cells.[15]
Protocol:
-
Study Design:
-
Use a parallel-group design with healthy beagle dogs.
-
Administer this compound, rabeprazole, or their combination daily for 28 days.
-
-
Blood Sampling:
-
Collect blood samples at baseline and at regular intervals throughout the study.
-
-
Biomarker Analysis:
-
Measure plasma gastrin and CgA concentrations using validated immunoassays (e.g., ELISA).
-
Data Presentation:
Table 3: Plasma Gastrin and Chromogranin A Levels in Beagle Dogs
| Treatment Group | Baseline Gastrin (pg/mL) | Day 28 Gastrin (pg/mL) | Baseline CgA (ng/mL) | Day 28 CgA (ng/mL) |
|---|---|---|---|---|
| Vehicle Control | ||||
| This compound | ||||
| Rabeprazole |
| Combination | | | | |
Logical Relationship of the Experimental Design
The following diagram illustrates the logical flow and decision points in the preclinical development of the combination therapy.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 4. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Rabeprazole - Wikipedia [en.wikipedia.org]
- 9. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Portico [access.portico.org]
- 13. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ((Rac)-Netazepide) | Cholecystokinin Receptor Antagonist | MCE [medchemexpress.cn]
- 15. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of animal model of gastroesophageal reflux disease by per-oral endoscopic tunneling: a preliminary study - Hu - Journal of Thoracic Disease [jtd.amegroups.org]
- 19. Surgical Models of Gastroesophageal Reflux with Mice [jove.com]
- 20. imrpress.com [imrpress.com]
- 21. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Troubleshooting (Rac)-Sograzepide solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (Rac)-Sograzepide in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is approximately 125 mg/mL (250.71 mM).[1][2] However, achieving this concentration may require specific handling procedures, such as sonication.[1][2] Another source reports the solubility of the related compound Sograzepide (Netazepide) in DMSO as 80 mg/mL (160.46 mM), also recommending sonication.[3] It is crucial to use high-purity, anhydrous DMSO, as the solvent's hygroscopic nature can negatively affect solubility.[1]
Q2: My this compound is not fully dissolving in DMSO, even at lower concentrations. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, begin by verifying the quality of your DMSO. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4] Subsequently, employ mechanical assistance such as vigorous vortexing and sonication in a water bath. Gentle warming of the solution to around 37°C can also help overcome the energy barrier to dissolution.[4][5]
Q3: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "salting out," occurs due to the rapid change in solvent polarity.[4] To mitigate this, avoid diluting your DMSO stock directly into the aqueous buffer. Instead, perform serial dilutions of the stock solution in DMSO first to lower the concentration gradually before the final dilution into your culture medium.[4][6] Additionally, ensure the final concentration of DMSO in your aqueous medium is kept low (typically ≤ 0.1% for cell-based assays) to maintain solubility and minimize cytotoxicity.[4][7]
Q4: What is the mechanism of action of this compound?
A4: this compound is an antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[1][8][9] By blocking this receptor, it can reduce the secretion of gastric acid.[1][8] The CCK2 receptor, to which Sograzepide binds, is a G protein-coupled receptor that can signal through various pathways, including those involving Gq and Gs proteins.[10][11][12]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, please consult the following table for a systematic approach to troubleshooting.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Visible solid particles or cloudiness in DMSO solution | Insufficient mixing/energy input | Vortex the vial vigorously for 1-2 minutes. If particles remain, sonicate in a water bath for 10-15 minutes.[4] | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[4] | Increased kinetic energy helps overcome the lattice energy, leading to dissolution. | |
| DMSO has absorbed water (hygroscopic) | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4] | The compound dissolves in the fresh, water-free DMSO. | |
| Concentration exceeds solubility limit | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution. | The compound dissolves completely at a lower concentration. | |
| Compound precipitates upon dilution into aqueous media | Rapid change in solvent polarity | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[4][6] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Final DMSO concentration is too low | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%).[4][7] | The compound remains dissolved at an optimized final DMSO concentration. | |
| Buffer incompatibility | Test the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more compatible formulation. | The compound shows better solubility in an alternative buffer system. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Bring the vial containing your this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[4]
-
Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4]
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before storage or use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Aqueous Applications
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in high-purity DMSO as described in Protocol 1.
-
Intermediate DMSO Dilution: Create an intermediate dilution of your stock solution in pure DMSO. For example, dilute your 100 mM stock 1:10 in DMSO to get a 10 mM solution.
-
Final Aqueous Dilution: Add the intermediate DMSO dilution dropwise to your pre-warmed (37°C) aqueous buffer or cell culture medium while gently mixing to achieve the final desired experimental concentration.[13]
-
DMSO Control: Always prepare a vehicle control using the same final concentration of DMSO in your aqueous medium to account for any solvent effects in your experiment.
Visualizations
Experimental Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
This compound Mechanism of Action via CCK2 Receptor
Caption: Simplified signaling pathway of this compound antagonism at the CCK2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Sograzepide | Netazepide | Gastrin/CCK-B antagonist | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS No.168161-71-5 - Ruixibiotech [ruixibiotech.com]
- 9. Facebook [cancer.gov]
- 10. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
Optimizing (Rac)-Sograzepide dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-Sograzepide. The information is intended to help optimize dosage, minimize off-target effects, and ensure the successful execution of related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as Netazepide, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R).[1][2][3] By blocking this receptor, Sograzepide inhibits the effects of gastrin, a hormone that stimulates gastric acid secretion.[2] This on-target activity is the basis for its investigation in conditions associated with hypergastrinemia, such as gastric neuroendocrine tumors.[1]
Q2: What are the known or potential off-target effects of this compound?
While comprehensive public data on the off-target binding profile of this compound is limited, potential off-target effects can be inferred from preclinical and clinical observations, as well as the general principles of small molecule drug development. One clinical study noted an increase in bilirubin at a high dose (100 mg), suggesting a potential for dose-dependent liver effects. As a small molecule, Sograzepide has the potential to interact with other receptors, ion channels, enzymes, and transporters. To thoroughly characterize a compound like Sograzepide, broad off-target screening panels (e.g., CEREP or KINOMEscan) are often employed during drug development to identify unintended molecular interactions.
Q3: How can I assess the on-target effects of this compound in my cellular model?
The CCK-B receptor is a Gq protein-coupled receptor (GPCR). Its activation leads to the mobilization of intracellular calcium. Therefore, the most direct way to measure the antagonist activity of Sograzepide is to perform a calcium mobilization assay. In this setup, you would first stimulate your cells (expressing the CCK-B receptor) with a known agonist (like gastrin or pentagastrin) and measure the resulting increase in intracellular calcium. Then, you can pre-incubate the cells with varying concentrations of Sograzepide before adding the agonist to determine the dose-dependent inhibition of the calcium signal.
Q4: What are some general strategies to identify potential off-target effects of this compound?
A tiered approach is recommended for identifying off-target effects:
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of Sograzepide.
-
Broad Panel Screening: Employ commercially available off-target screening panels (e.g., Eurofins SafetyScreen, CEREP panel) that test for binding and activity at a wide range of common off-target proteins, including other GPCRs, kinases, ion channels, and transporters.
-
Kinome Scanning: If there is a reason to suspect interaction with protein kinases, a kinome-wide binding assay (e.g., KINOMEscan) can provide a comprehensive profile of interactions with this enzyme class.
-
Phenotypic Screening: Utilize high-content imaging or other cell-based assays to screen for unexpected cellular phenotypes induced by Sograzepide treatment.
Q5: A high dose of Sograzepide (100 mg) was reported to increase bilirubin. What in vitro assays can I use to investigate potential hepatotoxicity?
To investigate potential drug-induced liver injury (DILI) in vitro, you can use human liver cell lines such as HepG2 or HepaRG. Key assays include:
-
Cytotoxicity Assays: Measure cell viability (e.g., using an MTT assay) after treatment with a range of Sograzepide concentrations to determine the IC50.
-
Liver Enzyme Biomarkers: Measure the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the cell culture medium, as an indicator of hepatocellular damage.
-
Hepatocyte Function Assays: Assess liver cell function by measuring the production of albumin and urea. A decrease in these markers can indicate impaired hepatocyte function.
-
Cytochrome P450 (CYP) Enzyme Activity/Expression: Evaluate the effect of Sograzepide on the activity and expression of major drug-metabolizing CYP enzymes.
Troubleshooting Guides
On-Target Activity Assessment: Calcium Mobilization Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No or low signal with agonist alone | 1. Low CCK-B receptor expression in cells.2. Agonist is degraded or inactive.3. Incorrect assay buffer composition.4. Problem with the calcium-sensitive dye. | 1. Verify receptor expression via qPCR or Western blot. Consider using a cell line with higher or induced expression.2. Use a fresh stock of agonist and verify its activity.3. Ensure the assay buffer contains an appropriate concentration of calcium.4. Use a fresh preparation of the dye and ensure proper loading into the cells. |
| High background signal | 1. Cell stress or death leading to calcium leakage.2. Autofluorescence of the compound.3. Dye compartmentalization. | 1. Ensure cells are healthy and not overgrown. Optimize cell seeding density.2. Run a control with Sograzepide alone to check for autofluorescence.3. Use a dye loading buffer containing probenecid to prevent dye leakage. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. Pipetting errors. | 1. Use cells within a consistent passage number range. Monitor cell morphology.2. Standardize all incubation times for dye loading, compound pre-incubation, and agonist stimulation.3. Use calibrated pipettes and ensure proper mixing. |
Off-Target Liability Assessment: cAMP Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No change in cAMP levels with Sograzepide | 1. Sograzepide does not interact with Gs or Gi-coupled GPCRs expressed in the cell line.2. The concentration range tested is not appropriate. | 1. This may be a valid negative result. Consider screening against a broader panel of GPCRs.2. Test a wider range of concentrations, typically from nanomolar to micromolar. |
| High variability in cAMP measurements | 1. Inconsistent cell numbers per well.2. Assay performed outside the linear range of the detection kit. | 1. Ensure a homogenous cell suspension during plating.2. Run a standard curve for cAMP with each experiment to ensure measurements are within the dynamic range of the assay. |
| Unexpected increase/decrease in cAMP | 1. Sograzepide may have agonist or inverse agonist activity at an off-target GPCR. | 1. This is a potentially significant finding. Follow up with dose-response curves and consider using specific antagonists for suspected off-target receptors to confirm the interaction. |
Off-Target Liability Assessment: Hepatotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No cytotoxicity observed at high concentrations | 1. The cell model (e.g., HepG2) may have low expression of the relevant metabolizing enzymes or transporters.2. The incubation time is too short. | 1. Consider using a more metabolically active cell line like HepaRG or primary human hepatocytes.2. Extend the incubation time (e.g., 48 or 72 hours) to detect delayed toxicity. |
| Discrepancy between cytotoxicity and functional assays | 1. The compound may be causing cellular dysfunction without inducing cell death at the tested concentrations. | 1. This is a valuable mechanistic insight. Correlate data from multiple endpoints (e.g., cell viability, ALT/AST release, albumin production) to build a comprehensive toxicity profile. |
| High background in enzyme release assays (ALT/AST) | 1. Rough handling of cells during media changes or assay procedures. | 1. Handle cell plates gently to avoid mechanical lysis of cells. |
Experimental Protocols
Protocol 1: On-Target this compound Activity via Calcium Mobilization Assay
Objective: To determine the inhibitory potency (IC50) of this compound on CCK-B receptor-mediated calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human CCK-B receptor.
-
Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CCK-B receptor agonist: Pentagastrin.
-
This compound.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM).
-
Probenecid.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-CCK-B cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid to prevent dye leakage. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of pentagastrin at a concentration that elicits a submaximal response (EC80).
-
Compound Incubation: After dye loading, wash the cells with assay buffer and then add the different concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time. Establish a baseline reading for each well, then inject the pentagastrin solution and continue recording to capture the peak calcium response.
-
Data Analysis: Calculate the percentage inhibition of the agonist response for each concentration of this compound. Plot the percentage inhibition against the log concentration of Sograzepide and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Off-Target Hepatotoxicity Assessment
Objective: To evaluate the potential hepatotoxicity of this compound using HepG2 cells.
Materials:
-
HepG2 cells.
-
Culture medium: EMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound.
-
Positive control for hepatotoxicity (e.g., acetaminophen).
-
96-well clear plates.
-
MTT reagent.
-
DMSO.
-
Commercial kits for measuring ALT, AST, and albumin.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed HepG2 cells in 96-well plates and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the positive control. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
Endpoint Measurements:
-
Cell Viability (MTT Assay): At the end of the incubation period, add MTT reagent to the wells and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
ALT/AST Measurement: Collect the cell culture supernatant at each time point and use commercial kits to measure the activity of ALT and AST according to the manufacturer's protocols.
-
Albumin Measurement: Use the collected supernatant and a commercial ELISA kit to quantify the amount of albumin secreted by the cells.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control. Determine the IC50 for cytotoxicity.
-
Compare the levels of ALT, AST, and albumin in the Sograzepide-treated wells to the vehicle control.
-
Visualizations
Caption: On-target signaling pathway of the CCK-B receptor and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing on-target and off-target effects to optimize dosage.
References
- 1. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Netazepide, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bps.ac.uk [bps.ac.uk]
How to prevent degradation of (Rac)-Sograzepide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (Rac)-Sograzepide to prevent its degradation in solution. The following information is curated to address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations vary for the solid compound versus solutions.
-
Solid Form: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store at -20°C.[1] Some suppliers indicate a shelf life of up to 3 years at -20°C.[2][3]
-
Stock Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3][4]
-
Working Solutions: It is highly recommended to prepare working solutions fresh on the day of use.[4][5]
Q2: My this compound solution has changed color. What does this indicate?
A2: this compound solid is typically an off-white to light yellow powder.[3][4] A significant color change in your solution could indicate chemical degradation or contamination. It is advisable to discard the solution and prepare a fresh one from a new stock. To investigate the cause, you could consider factors such as exposure to light, incompatible solvents, or inappropriate pH levels.
Q3: I am observing precipitation in my this compound solution. What should I do?
A3: Precipitation can occur for several reasons, including poor solubility in the chosen solvent system or changes in temperature.
-
Initial Dissolution: If precipitation occurs during the initial preparation, using sonication may help to dissolve the compound fully.[2][6] Ensure you are using a high-quality, newly opened DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3]
-
During Storage: If precipitation is observed after storage (especially after freezing), it may be due to the compound crashing out of solution at low temperatures. Before use, allow the vial to come to room temperature and vortex thoroughly. Gentle warming and sonication can also be used to redissolve the compound. However, if the precipitate does not redissolve, it may indicate degradation, and a fresh solution should be prepared.
Q4: How sensitive is this compound to light and air?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency or Inconsistent Experimental Results | Degradation of this compound in solution. | 1. Prepare a fresh stock solution from the solid compound. 2. Ensure proper storage conditions for both solid and stock solutions (see FAQs). 3. For in vivo experiments, prepare the final working solution immediately before use.[4][5] 4. Verify the quality of solvents; use high-purity, anhydrous solvents where possible. |
| Visible Particulates or Cloudiness | Poor solubility or precipitation. | 1. Confirm the solubility of this compound in your specific solvent system. It is highly soluble in DMSO.[2][3][6] 2. Use sonication or gentle warming to aid dissolution.[2] 3. Avoid repeated freeze-thaw cycles by preparing and storing aliquots.[3] |
| Change in pH of the Solution | Potential acidic or basic hydrolysis. | 1. Measure the pH of your final solution. 2. If the application allows, consider buffering the solution to a neutral pH. 3. Evaluate the stability of this compound at different pH values if you suspect this is a critical parameter for your experiments. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid | -20°C | Up to 3 years | [2][3] |
| Solid | 0-4°C | Short-term (days to weeks) | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [3][4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [3][4] |
| Working Solution | Room Temperature | Prepare fresh for same-day use | [4][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 125 mg/mL (250.71 mM) | Sonication may be required. Use of newly opened DMSO is recommended. | [3][6] |
| In Vivo Formulation 1 | 2.08 mg/mL (4.17 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| In Vivo Formulation 2 | 2.08 mg/mL (4.17 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound solid, high-purity DMSO (newly opened), sterile microcentrifuge tubes or vials, sonicator.
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or higher).
-
Vortex the solution vigorously.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -80°C or -20°C.
-
Protocol 2: Stability Assessment of this compound in a Working Solution by HPLC
This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer or formulation.
-
Objective: To quantify the concentration of this compound over time under specific conditions (e.g., temperature, pH, light exposure).
-
Materials: Prepared this compound working solution, HPLC system with a suitable column (e.g., C18), mobile phase (to be optimized), temperature-controlled incubator, light-protected and clear containers.
-
Methodology:
-
Prepare the this compound working solution in the desired buffer or solvent system.
-
Divide the solution into different conditions to be tested (e.g., storage at 4°C vs. room temperature; storage in amber vs. clear vials).
-
Immediately after preparation (T=0), take an aliquot and inject it into the HPLC system to determine the initial concentration and purity.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots from each condition and analyze them by HPLC.
-
Compare the peak area of the this compound peak at each time point to the T=0 peak area to calculate the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: (Rac)-Sograzepide In Vivo Experiments
Welcome to the technical support center for researchers using (Rac)-Sograzepide (also known as Netazepide, YF476) in in vivo experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist of the gastrin/cholecystokinin-B (CCK-B, also known as CCK2) receptor.[1][][3][4] It is a benzodiazepine derivative.[][5] Its primary mechanism involves blocking the binding of the hormones gastrin and cholecystokinin to the CCK2 receptor.[5] This action effectively inhibits downstream signaling pathways, most notably the stimulation of gastric acid secretion from parietal cells and the proliferation of enterochromaffin-like (ECL) cells.[5][6]
Q2: What are the main in vivo research applications for this compound?
The primary applications include:
-
Inhibition of Gastric Acid Secretion: It is used to study the physiological effects of blocking gastrin-stimulated acid production.[3][7][8]
-
Gastric Neuroendocrine Tumor (NET) Models: It has been shown to cause regression of type 1 gastric NETs by blocking the trophic effects of gastrin on ECL cells.[1][6]
-
Pain Modulation Research: The CCK2 receptor is involved in pain pathways, and its antagonists have been explored for their potential analgesic effects, though clinical outcomes for this class of drugs have been variable.[9]
Q3: Is there a difference between Sograzepide, Netazepide, and YF476?
No, these names are synonyms for the same compound.[1][][3] The "(Rac)-" prefix specifies that the product is a racemic mixture.
Q4: What are the key differences between the CCK1 (CCK-A) and CCK2 (CCK-B) receptors?
Both are receptors for cholecystokinin, but they have different tissue distributions and primary functions. The CCK1 receptor is found mainly in the gastrointestinal tract and is involved in pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[10] The CCK2 receptor is expressed in the brain and the stomach, where it regulates anxiety, pain perception, and gastric acid secretion.[10] Sograzepide is highly selective for the CCK2 receptor over the CCK1 receptor.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Poor Compound Solubility and Vehicle Preparation
-
Q: My this compound powder is not dissolving for in vivo administration. What vehicle should I use?
-
A: this compound is soluble in organic solvents like DMSO, but these are often not suitable for direct in vivo use at high concentrations.[1][] For oral or parenteral administration, a co-solvent system is recommended. A commonly cited vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline .[11] Sonication may be required to achieve full dissolution.[11] Always prepare the solution fresh before each experiment.
-
Issue 2: Lack of Efficacy or High Variability
-
Q: I am not observing the expected biological effect (e.g., inhibition of acid secretion). What are the possible causes?
-
A: Several factors could be at play:
-
Suboptimal Dosing: Efficacy is dose-dependent.[7][8] Ensure your dose is appropriate for the animal model and intended effect. See the data tables below for reported effective doses.
-
Inadequate Formulation: If the compound precipitates out of solution before or after administration, its bioavailability will be compromised. Re-evaluate your vehicle and preparation method.
-
Route of Administration: Sograzepide is orally active, but bioavailability can differ between oral and parenteral (e.g., intravenous, subcutaneous) routes.[3] The chosen route should be consistent and justified.
-
Compound Purity and Integrity: Verify the purity of your compound using methods like HPLC.[] Improper storage (see Table 3) can lead to degradation.
-
Racemic Mixture: You are using a racemic mixture. Enantiomers can have different pharmacologic activities. Ensure you are using a consistent source and batch of the compound to minimize variability.
-
-
-
Q: I am seeing high variability in my experimental results between animals.
-
A: High variability can stem from inconsistent dosing technique, differences in animal fasting states (which affects gastric emptying and drug absorption), or the inherent biological variability in receptor expression or drug metabolism. Standardize your experimental procedures, including animal handling, fasting times, and the volume and concentration of the administered drug.
-
Issue 3: Unexpected Side Effects or Tolerance
-
Q: I am observing unexpected side effects in my animals. What could be the cause?
-
A: While generally well-tolerated, minor adverse events have been noted in clinical studies.[7] At very high doses, the selectivity for the CCK2 receptor over the CCK1 receptor may decrease, potentially leading to effects related to pancreatic secretion or gut motility.[3][10] Also, consider potential vehicle-related toxicity if using high concentrations of organic solvents.
-
-
Q: The effect of Sograzepide appears to diminish with repeated dosing. Is this expected?
-
A: Yes, a form of tolerance has been documented in human studies.[7][8] While the inhibitory effect on the volume of gastric acid secretion persisted with repeated dosing, the effect on gastric pH was largely lost.[7][8] This is a critical consideration for the design of long-term studies and the interpretation of results.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity & Potency of Sograzepide
| Parameter | Receptor/Assay | Species | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Gastrin/CCK-B | - | 0.1 nM | [3] |
| IC₅₀ | Gastrin/CCK-A | - | 502 nM | [3] |
| Kᵢ | CCK-B | Rat (brain) | 0.068 nM | [3] |
| Kᵢ | CCK-B | Canine (cloned) | 0.62 nM | [3] |
| Kᵢ | CCK-B | Human (cloned) | 0.19 nM |[3] |
Table 2: In Vivo Efficacy (Inhibition of Pentagastrin-Stimulated Acid Secretion)
| Administration Route | Animal Model | ED₅₀ | Reference |
|---|---|---|---|
| Intravenous | Anesthetized Rats | 87 nmol/kg | [3] |
| Intravenous | Heidenhain Pouch Dogs | 0.018 µmol/kg | [3] |
| Oral | Heidenhain Pouch Dogs | 0.020 µmol/kg |[3] |
Table 3: Solubility & Storage Recommendations
| Parameter | Details | Reference |
|---|---|---|
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][] |
| In Vivo Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [11] |
| Short-Term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) | [1][] |
| Long-Term Storage | -20 °C (months to years) | [1][] |
| Stock Solution | -20 °C for 1 year; -80 °C for 2 years |[3] |
Experimental Protocols & Visualizations
Protocol: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
This protocol is a generalized methodology based on common pharmacodynamic studies for gastric acid secretion inhibitors.[3][12]
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250g).
-
Fast animals for 18-24 hours prior to the experiment, with free access to water.
-
Anesthetize the animals (e.g., with urethane).
-
-
Surgical Procedure:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Expose the stomach through a midline incision. Perfuse the stomach with saline via cannulas inserted into the esophagus and duodenum.
-
-
Experimental Procedure:
-
Collect baseline gastric perfusate for 30 minutes.
-
Administer this compound or vehicle control intravenously.
-
After a set time (e.g., 15-30 minutes), begin a continuous intravenous infusion of a gastric acid secretagogue, such as pentagastrin.
-
Collect gastric perfusate samples at regular intervals (e.g., every 15 minutes) for 1-2 hours.
-
-
Analysis:
-
Measure the volume of each perfusate sample.
-
Titrate the samples with a standardized NaOH solution to determine the acid concentration.
-
Calculate the total acid output (volume × concentration) for each time interval.
-
Compare the acid output in the Sograzepide-treated groups to the vehicle control group to determine the percent inhibition.
-
Diagrams
Caption: Gastrin/CCK2R signaling pathway for gastric acid secretion and site of Sograzepide action.
References
- 1. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 11. Sograzepide | Netazepide | Gastrin/CCK-B antagonist | TargetMol [targetmol.com]
- 12. Portico [access.portico.org]
Technical Support Center: Improving the Bioavailability of (Rac)-Sograzepide Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of (Rac)-Sograzepide (also known as Netazepide or YF476). The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent, selective, and orally active gastrin/cholecystokinin B (CCK-B) receptor antagonist.[1][2] Despite its oral activity, studies have indicated that it has low oral bioavailability in humans (less than 15%).[3][4] This low bioavailability is likely attributable to two main factors: poor aqueous solubility and first-pass metabolism.[3] Enhancing the bioavailability is crucial for achieving consistent and effective therapeutic concentrations.
Q2: What are the known solubility properties of this compound?
This compound is characterized by poor water solubility. One predicted value for its water solubility is 0.00452 mg/mL.[5] However, it is highly soluble in dimethyl sulfoxide (DMSO), with a solubility of ≥ 100 mg/mL.[1] This significant difference in solubility highlights the challenges in developing aqueous-based formulations for oral administration.
Q3: What initial formulation strategies can be employed to address the poor solubility of this compound?
Given its low aqueous solubility, several formulation strategies can be considered to improve the dissolution and subsequent absorption of this compound. These approaches aim to either increase the surface area of the drug, enhance its apparent solubility, or create a more readily absorbable form. Initial strategies to consider include:
-
Particle Size Reduction: Techniques like micronization and nanosizing can increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.
-
Solid Dispersions: Creating a solid dispersion of Sograzepide in a hydrophilic carrier can enhance its dissolution. A spray-dried formulation of Netazepide has been noted to have linear pharmacokinetics and an oral bioavailability of 15%.[4]
-
Co-solvents and Surfactants: For preclinical in vivo studies, co-solvent systems have been used to dissolve Sograzepide.[1][2]
-
Complexation: The use of complexing agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with Sograzepide, thereby increasing its apparent solubility in water.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug Dissolution Profiles
Symptoms:
-
In vitro dissolution testing shows less than 85% drug release in 60 minutes in standard dissolution media.
-
High variability in dissolution profiles between different batches of the same formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor wetting of the drug powder. | 1. Incorporate a surfactant (e.g., Tween 80) into the formulation to improve wettability.[1][2] 2. Consider wet granulation to improve the hydrophilicity of the granules. |
| Drug particle agglomeration. | 1. Employ micronization or nanosizing to reduce particle size and minimize agglomeration. 2. Utilize a hydrophilic carrier in a solid dispersion to keep drug particles separated. |
| Inadequate formulation composition. | 1. Optimize the ratio of drug to carrier in solid dispersions. 2. Experiment with different types of hydrophilic carriers (e.g., PEGs, PVP, HPMC). |
| Crystallization of the amorphous form. | 1. Conduct stability studies to assess the physical stability of amorphous solid dispersions. 2. Incorporate a crystallization inhibitor into the formulation. |
Issue 2: Sub-optimal Bioavailability in Animal Studies
Symptoms:
-
Pharmacokinetic studies in animal models show low Cmax and AUC values after oral administration.
-
High inter-individual variability in plasma drug concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution in the GI tract. | 1. Switch to a more advanced formulation strategy, such as a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation. 2. Further optimize the solid dispersion formulation to achieve a higher degree of supersaturation in vivo. |
| Significant first-pass metabolism. | 1. Investigate the primary metabolic pathways of Sograzepide. 2. Consider co-administration with a known inhibitor of the relevant metabolic enzymes (for research purposes only). 3. Explore the development of a prodrug of Sograzepide to bypass or reduce first-pass metabolism.[3] |
| Poor membrane permeability. | 1. While Sograzepide is orally active, its permeability characteristics should be confirmed using in vitro models like Caco-2 cell monolayers. 2. If permeability is found to be a limiting factor, the inclusion of permeation enhancers could be investigated. |
Data Presentation
Table 1: Solubility Data for this compound
| Solvent | Solubility | Source |
| Water (Predicted) | 0.00452 mg/mL | [5] |
| DMSO | ≥ 100 mg/mL | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [1] |
Table 2: Pharmacokinetic Parameters of Netazepide (Sograzepide)
| Species | Formulation | Oral Bioavailability | Source |
| Human | Not specified | <15% | [3] |
| Human | Spray-dried | 15% | [4] |
| Rat | Not specified | 26-28% | [6] |
| Dog | Not specified | 27-50% | [6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Animal Studies
This protocol is adapted from methods used for dissolving Sograzepide for preclinical research.[1][2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline solution (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution of Sograzepide in DMSO (e.g., 20.8 mg/mL).
-
In a separate sterile container, add the required volume of the DMSO stock solution.
-
To the DMSO solution, add 4 volumes of PEG300 (relative to the initial DMSO volume) and mix thoroughly.
-
Add 0.5 volumes of Tween 80 and mix until the solution is clear.
-
Finally, add 4.5 volumes of saline to reach the final desired concentration and volume. Mix well.
Example: To prepare 1 mL of a 2.08 mg/mL final solution:
-
Start with 100 µL of a 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of saline and mix.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation (Conceptual)
This is a general protocol for preparing a solid dispersion, a technique that has been used for Netazepide.[4]
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, Hydroxypropyl methylcellulose)
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture in which both drug and carrier are soluble)
Procedure:
-
Dissolve the this compound and the hydrophilic carrier in the organic solvent in the desired ratio (e.g., 1:1, 1:2, 1:5 drug to carrier).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the drug.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion powder in a desiccator.
Visualizations
Caption: Experimental workflow for developing and testing Sograzepide formulations.
Caption: Troubleshooting logic for addressing low bioavailability of Sograzepide.
References
Technical Support Center: Overcoming Resistance to (Rac)-Sograzepide in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential resistance to (Rac)-Sograzepide in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as (Rac)-Netazepide, is an antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor.[1][2] It has been investigated for its potential to reduce the secretion of gastric acid.[1][2] The CCK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands gastrin and cholecystokinin (CCK), primarily couples to Gq and Gs proteins. This activation triggers downstream signaling cascades, including the phospholipase C (PLC)/Ca2+/protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and PI3K/AKT pathways, which are involved in cell proliferation and survival.[3][4][5]
Q2: What are the potential mechanisms by which cell lines could develop resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on common mechanisms of drug resistance in cancer cell lines, potential causes could include:
-
Target Alteration: Mutations in the CCK2R gene could prevent this compound from binding effectively to the receptor.
-
Target Expression Changes: Downregulation or loss of CCK2 receptor expression on the cell surface would reduce the drug's efficacy.
-
Bypass Pathway Activation: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the blockade of the CCK2R pathway.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cells, reducing its intracellular concentration.
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[6][7]
Q3: How can I develop a this compound-resistant cell line for my studies?
The most common method for generating a drug-resistant cell line is through gradual drug induction.[8] This involves continuous exposure of the parental cell line to increasing concentrations of this compound over a prolonged period (typically 6-12 months).[9] This process selects for cells that can survive and proliferate under drug pressure.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered during experiments with this compound, particularly when resistance is suspected.
Issue 1: Decreased or Loss of Cell Line Sensitivity to this compound
Symptom: You observe a reduced effect of this compound on cell viability or proliferation compared to previous experiments. This may manifest as a rightward shift in the dose-response curve and an increase in the IC50 value.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased sensitivity to this compound.
Step 1: Confirm Resistance by Determining the IC50 Value
The first step is to quantify the level of resistance by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line confirms resistance.[10]
| Cell Line | This compound IC50 (µM) - Hypothetical Data | Fold Resistance |
| Parental Cell Line | 1.5 | - |
| Resistant Subclone 1 | 15.2 | 10.1 |
| Resistant Subclone 2 | 25.8 | 17.2 |
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to identify the underlying molecular mechanism.
| Potential Mechanism | Recommended Experiment | Expected Outcome in Resistant Cells |
| CCK2R Downregulation | Quantitative PCR (qPCR) | Decreased CCK2R mRNA levels. |
| Western Blot | Decreased CCK2R protein levels. | |
| Flow Cytometry | Decreased cell surface expression of CCK2R. | |
| CCK2R Mutation | Sanger or Next-Generation Sequencing (NGS) of the CCK2R gene | Identification of mutations in the coding sequence. |
| Bypass Pathway Activation | Western Blot for key signaling molecules (e.g., p-AKT, p-ERK, p-EGFR) | Sustained or increased phosphorylation of downstream effectors even in the presence of this compound. |
| Increased Drug Efflux | Cell Viability Assay with and without an efflux pump inhibitor (e.g., Verapamil) | Restoration of sensitivity to this compound in the presence of the inhibitor. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of CCK2R Expression by Western Blot
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the CCK2 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative protein expression.
Protocol 3: Assessment of Downstream Signaling Pathways
This protocol is similar to the Western Blot protocol above, but uses primary antibodies specific for the phosphorylated (active) forms of key signaling proteins such as AKT (p-AKT) and ERK (p-ERK). Cells should be treated with this compound for a short period (e.g., 30-60 minutes) before lysis to assess the immediate impact on signaling.
Visualization of Signaling Pathways and Workflows
CCK2 Receptor Signaling Pathway
Caption: Simplified CCK2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Generating a Resistant Cell Line
Caption: Workflow for the in vitro development of a this compound-resistant cell line.
References
- 1. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. pcrbio.com [pcrbio.com]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Sograzepide stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of (Rac)-Sograzepide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment. Following reconstitution in a solvent, it is advisable to store the solution at -80°C for extended periods.
Q2: How stable is this compound at room temperature?
This compound is considered stable for a few weeks during standard shipping at ambient temperatures. However, for prolonged storage, adherence to the recommended -20°C is crucial to prevent degradation.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo studies, co-solvents like PEG300, Tween-80, and corn oil can be used to prepare appropriate formulations.
Q4: What are the potential degradation pathways for this compound?
As a benzodiazepine derivative, this compound is susceptible to degradation under certain conditions. The most common degradation pathway for benzodiazepines is hydrolysis, which can be accelerated in acidic or basic environments. This process can lead to the opening of the diazepine ring and the formation of related impurities.
Stability and Storage Summary
The following table summarizes the recommended storage conditions for this compound.
| Condition | Temperature | Duration | Additional Notes |
| Long-Term Storage (Solid) | -20°C | Months to years | Protect from light and moisture. |
| Short-Term Storage (Solid) | 0 - 4°C | Days to weeks | Protect from light and moisture. |
| Shipping | Ambient | A few weeks | Non-hazardous shipping. |
| In Solution | -80°C | Up to 2 years (in DMSO) | Avoid repeated freeze-thaw cycles. |
Forced Degradation Studies (Illustrative Data)
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following table provides an example of how data from such a study on this compound might be presented.
| Stress Condition | Parameters | Duration | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 8.1 | 4.5 | 14.8 | 100.0 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 78.9 | 12.3 | 6.7 | 21.0 | 99.9 |
| Oxidative | 3% H₂O₂ | 48 hours | 92.5 | 3.2 | 1.8 | 7.5 | 100.0 |
| Thermal | 60°C | 7 days | 95.1 | 2.0 | 1.1 | 4.9 | 100.0 |
| Photolytic | UV Light (254 nm) | 72 hours | 90.3 | 4.7 | 2.5 | 9.5 | 99.8 |
Note: The data in this table is illustrative and intended to demonstrate data presentation. Actual results may vary.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity and stability of this compound.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
3. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Initial conditions: 30% Acetonitrile, 70% Water
-
Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Sample Solution: For stability samples, dissolve the material in the mobile phase to achieve a similar concentration as the standard solution.
5. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
6. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Troubleshooting Guides
Common HPLC Analysis Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Column degradation- Active sites on the column packing- Inappropriate mobile phase pH | - Replace the column- Use a mobile phase with a competing base (e.g., triethylamine)- Adjust the mobile phase pH to ensure the analyte is in a single ionic form |
| Ghost Peaks | - Contamination in the injector or column- Impurities in the mobile phase | - Flush the injector and column- Use fresh, high-purity mobile phase solvents |
| Baseline Drift | - Column temperature fluctuations- Mobile phase composition changing- Contaminated column | - Use a column oven for temperature control- Ensure proper mixing and degassing of the mobile phase- Wash or replace the column |
| Poor Resolution | - Inappropriate mobile phase composition- Column is not efficient | - Optimize the mobile phase gradient and solvent strength- Use a column with a smaller particle size or a different stationary phase |
Solubility and Sample Preparation Issues
| Issue | Potential Cause | Recommended Solution |
| Compound crashes out of solution | - Poor solubility in the chosen solvent- Supersaturation | - Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline)- Gently warm the solution or use sonication to aid dissolution- Prepare a more dilute solution |
| Inconsistent results in in-vitro assays | - Incomplete dissolution of the compound- Degradation of the compound in the assay buffer | - Visually inspect solutions for any precipitate before use- Prepare fresh solutions for each experiment- Assess the stability of the compound in the assay buffer over the experiment's duration |
Visualizations
Signaling Pathway of CCK2 Receptor
This compound is an antagonist of the Cholecystokinin B (CCK2) receptor. The following diagram illustrates the signaling pathway that is inhibited by this compound.
Caption: this compound inhibits the CCK2 receptor signaling pathway.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study of this compound.
Caption: General workflow for this compound stability testing.
Troubleshooting Logic for HPLC Analysis
This diagram provides a logical flow for troubleshooting common HPLC issues.
Caption: Decision tree for troubleshooting common HPLC issues.
Technical Support Center: (Rac)-Sograzepide Assay Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on refining assay sensitivity for the detection of (Rac)-Sograzepide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Netazepide, is a selective antagonist of the cholecystokinin B (CCK-B) receptor, which also functions as the gastrin receptor.[1] Its primary mechanism of action is to block the binding of gastrin and cholecystokinin to the CCK-B receptor.[1] This action can prevent the secretion of gastric acid from parietal cells, which is typically induced by gastrin.[1][2]
Q2: Which analytical methods are most suitable for the quantification of this compound?
For the quantification of small molecules like this compound in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method.[3] Enzyme-Linked Immunosorbent Assays (ELISAs) can also be developed for high-throughput screening, though they may require more extensive development to achieve the same level of specificity and sensitivity as LC-MS/MS.[4]
Q3: What are the common challenges in achieving high sensitivity for this compound detection?
Common challenges include:
-
Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the ionization of Sograzepide in mass spectrometry or cause non-specific binding in ELISAs, leading to inaccurate quantification.
-
Low Concentrations: Endogenous or administered concentrations of the drug may be very low, requiring highly sensitive instrumentation and optimized protocols.
-
Sample Preparation: Inefficient extraction of Sograzepide from the biological matrix can lead to low recovery and poor sensitivity.
-
Assay Variability: Inconsistent results can arise from issues with reagents, instrument performance, or procedural inconsistencies.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH or composition. | Optimize the mobile phase pH to ensure Sograzepide is in a single ionic state. Adjust the organic solvent-to-aqueous buffer ratio. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in the mass spectrometer. | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). |
| Suboptimal sample preparation leading to low recovery. | Evaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). | |
| Matrix effects (ion suppression). | Use a stable isotope-labeled internal standard. Improve chromatographic separation to separate Sograzepide from interfering matrix components. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is functioning correctly and that the mobile phase is properly mixed and degassed. |
| Column degradation. | Replace the HPLC column. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of antibodies. | Increase the concentration of the blocking agent (e.g., BSA or casein) or try a different blocking buffer. Add a detergent like Tween-20 to the wash buffer. |
| Antibody concentration is too high. | Optimize the concentrations of the primary and secondary antibodies by performing a titration experiment. | |
| Low or No Signal | Inactive antibody or conjugate. | Use fresh antibody and conjugate preparations. Ensure proper storage conditions. |
| Insufficient incubation times. | Increase the incubation times for the antibody and substrate steps. | |
| Incorrect plate reader settings. | Verify the correct wavelength and other settings on the plate reader. | |
| High Coefficient of Variation (%CV) | Inconsistent pipetting. | Use calibrated pipettes and ensure proper pipetting technique. |
| Uneven temperature across the plate during incubation. | Ensure the plate is incubated in a temperature-controlled environment and that all wells reach a uniform temperature. | |
| Inadequate plate washing. | Ensure all wells are washed thoroughly and consistently between steps. |
Data Presentation
The following tables present example quantitative data for the analysis of a therapeutic peptide, Tirzepatide, using LC-MS/MS and ELISA. This data is for illustrative purposes to demonstrate expected performance metrics for a well-developed assay and may not be directly representative of this compound assays.
Table 1: Example LC-MS/MS Method Performance for a Therapeutic Peptide (Tirzepatide) in Human Plasma [5]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Dynamic Range | 4.5 orders of magnitude |
| Precision (%CV, Intraday) | 0.4 - 12.0% |
| Precision (%CV, Interday) | 5.8 - 8.5% |
| Accuracy (%Bias, Intraday) | -9.6 - 7.0% |
| Accuracy (%Bias, Interday) | -4.5 - 2.1% |
| Sample Volume | 100 µL |
Table 2: Example ELISA Method Performance for a Therapeutic Peptide (Tirzepatide) [5]
| Parameter | Competitive ELISA (Kit 1) | Competitive ELISA (Kit 2) |
| Detection Range | 781.25 - 50,000 pg/mL | 31.3 - 4000 pg/mL |
| Sensitivity | 627.48 pg/mL | 30 pg/mL |
| Sample Type | Plasma, Serum | Plasma, Serum |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Small Molecule Quantification in Plasma
This protocol provides a general framework. Specific parameters should be optimized for this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of Sograzepide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor and product ions) and collision energies for both this compound and the internal standard.
-
Protocol 2: General Competitive ELISA for Small Molecule Detection
This protocol provides a general framework. Specific antibodies and concentrations need to be developed and optimized for this compound.
-
Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competition:
-
Add 50 µL of standards or samples to the wells.
-
Immediately add 50 µL of enzyme-conjugated this compound (e.g., HRP-Sograzepide) to each well.
-
Incubate for 1-2 hours at room temperature. During this step, free Sograzepide in the sample competes with the enzyme-conjugated Sograzepide for binding to the capture antibody.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. The signal will be inversely proportional to the concentration of this compound in the sample.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. benchchem.com [benchchem.com]
Mitigating side effects of (Rac)-Sograzepide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-Sograzepide (also known as Netazepide or YF476) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective cholecystokinin B (CCK-B), also known as the gastrin receptor (CCK2), antagonist.[1][2][3] By blocking this receptor, it prevents the binding of gastrin and cholecystokinin. This action leads to a reduction in gastric acid secretion from parietal cells and can inhibit the proliferation of enterochromaffin-like (ECL) cells, which is often stimulated by high levels of gastrin.[2][4]
Q2: What are the potential therapeutic applications of this compound investigated in preclinical and clinical studies?
A2: this compound has been evaluated for its potential in treating conditions related to gastric acid hypersecretion and hypergastrinemia. This includes the management of gastric neuroendocrine tumors (g-NETs) and potentially acid-related disorders.[3][4] A recent study has also explored its use in preventing vincristine-induced sensory neuropathy in mice.[5]
Q3: Have significant adverse events been reported in clinical trials with this compound (Netazepide)?
A3: In clinical trials involving over 220 healthy human subjects, Netazepide has been reported to be well-tolerated and safe.[6] Adverse events were generally minor, transient, and occurred with similar frequency in both the treatment and placebo groups.[1][7] Reported minor events in humans include sore throat, nausea, loose stools, and stomach ache.[7]
Troubleshooting Guide for Animal Studies
Issue 1: Observation of Elevated Serum Gastrin Levels
-
Question: We are observing a significant increase in serum gastrin levels in our animal models treated with this compound. Is this a cause for concern, and how should we interpret this finding?
-
Answer:
-
Explanation: An increase in serum gastrin is an expected physiological response to the blockade of gastrin/CCK2 receptors and the resulting reduction in gastric acid secretion. This is a feedback mechanism where the body attempts to stimulate more acid production.
-
Mitigation/Interpretation: This rise in gastrin is generally considered 'harmless' in the context of this compound administration because the target receptors (gastrin/CCK2) are blocked by the drug, preventing the trophic effects of hypergastrinemia, such as ECL cell hyperplasia.[1][6] Researchers should continue to monitor gastrin levels as a pharmacodynamic marker of drug activity. No specific intervention is typically required.
-
Experimental Protocol: To confirm the downstream effects are blocked, researchers can measure plasma chromogranin A (CgA), a biomarker for ECL cell activity.[4] Histological analysis of gastric mucosa can also be performed at the end of the study to assess ECL cell morphology and number.
-
Issue 2: Potential for Increased Food Intake and Body Weight
-
Question: Our study animals are showing a noticeable increase in food consumption and body weight gain. Could this be a side effect of this compound?
-
Answer:
-
Explanation: Cholecystokinin (CCK) is involved in signaling satiety.[8] As a CCK receptor antagonist, this compound could potentially interfere with these satiety signals, leading to increased food intake. Other CCK receptor antagonists have been shown to increase food intake in animal models.[8]
-
Mitigation/Interpretation:
-
Controlled Feeding: If the study design allows, switch to a controlled feeding paradigm where animals are given a fixed amount of food daily.
-
Caloric Monitoring: Accurately measure and record daily food intake and body weight to quantify the effect.
-
Pair-Fed Control Group: Include a pair-fed control group that receives the same amount of food as the this compound-treated group to differentiate between drug-specific metabolic effects and effects secondary to increased food intake.
-
-
Issue 3: Concerns Regarding Reproductive and Developmental Toxicity
-
Question: We are planning a long-term study in a mixed-sex animal cohort. Are there any known reproductive or developmental side effects?
-
Answer:
-
Explanation: While specific data on this compound is limited in publicly available literature, the mention of reproductive toxicology studies for its development suggests that this is a standard area of investigation for new drugs.[9] General toxicology programs for other drugs have identified effects such as reduced growth and fetal abnormalities in animal models.[2]
-
Mitigation/Interpretation:
-
Study Design: For studies not focused on reproduction, it may be prudent to use single-sex cohorts.
-
Exclusion Criteria: If using mixed-sex housing, female animals should not be pregnant unless it is a specific aim of the study.
-
Dedicated Studies: If reproductive effects are a concern, dedicated teratology and fertility studies following regulatory guidelines (e.g., OECD, FDA) should be conducted. Key endpoints would include mating success, implantation sites, fetal viability, and morphological examination of offspring.
-
-
Data Summary
Table 1: In Vitro Receptor Binding Affinity of YF476 (Netazepide)
| Receptor | Species | Ki (nM) | Selectivity (vs. CCK-A) |
| Gastrin/CCK-B | Rat (Brain) | 0.068 | 4100-fold |
| Gastrin/CCK-B | Canine (Cloned) | 0.62 | - |
| Gastrin/CCK-B | Human (Cloned) | 0.19 | - |
| CCK-A | Rat (Pancreas) | 280 | - |
| Source: Adapted from in vitro data.[3] |
Table 2: In Vivo Potency of YF476 (Netazepide) in Animal Models
| Animal Model | Administration | Stimulant | Effect | ED50 (µmol/kg) |
| Anesthetized Rats | Intravenous | Pentagastrin | Inhibition of Acid Secretion | 0.0086 |
| Heidenhain Pouch Dogs | Intravenous | Pentagastrin | Inhibition of Acid Secretion | 0.018 |
| Heidenhain Pouch Dogs | Oral | Pentagastrin | Inhibition of Acid Secretion | 0.020 |
| Source: Adapted from in vivo data.[3] |
Experimental Protocols
Protocol 1: Assessment of Gastric Acid Secretion in Heidenhain Pouch Dogs
-
Animal Model: Use adult beagle dogs with surgically prepared Heidenhain pouches.
-
Acclimatization: Allow animals to recover fully from surgery and acclimatize to the experimental setup.
-
Fasting: Fast animals for 18 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle orally or intravenously at desired doses.
-
Stimulation: After a set pre-treatment period, infuse pentagastrin intravenously at a constant rate to stimulate gastric acid secretion.
-
Sample Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.
-
Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized NaOH solution.
-
Endpoint: Calculate the total acid output and express it as a percentage of the control response to determine the inhibitory effect of this compound.[3]
Visualizations
Caption: Signaling pathway of this compound action on gastric acid secretion.
References
- 1. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triomedicines.com [triomedicines.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the CCK receptor antagonist MK-329 on food intake in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Adjusting pH for optimal (Rac)-Sograzepide activity in buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing (Rac)-Sograzepide in experimental settings. The following information is designed to address specific issues related to buffer preparation and pH adjustment for optimal drug activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Netazepide or YF476, is a potent and selective, orally active antagonist of the gastrin/cholecystokinin-2 (CCK2) receptor.[1][2][3] It acts by competitively blocking the binding of gastrin and cholecystokinin to the CCK2 receptor, thereby inhibiting downstream signaling pathways.[1] This action can prevent the secretion of gastric acid from parietal cells, which is often stimulated by gastrin.[1][4]
Q2: What is the solubility of this compound and how does pH affect it?
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. For short-term storage, 4°C may be acceptable, but it is crucial to perform stability tests for your specific experimental conditions. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The aqueous buffer pH is too high, leading to the precipitation of the poorly soluble free base form of the compound. The final concentration of the drug exceeds its solubility limit in the chosen buffer. The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final aqueous solution, causing insolubility. | 1. Lower the pH of the aqueous buffer. For weakly basic compounds, a pH below the pKa will favor the more soluble protonated form. A pH of 6.0-7.0 is a reasonable starting point for many cellular assays. 2. Decrease the final concentration of this compound in the assay. 3. Ensure the final concentration of the organic solvent is kept to a minimum, typically ≤0.1% (v/v), to avoid solvent effects on the experiment and the solubility. |
| Inconsistent or lower-than-expected this compound activity. | Degradation of the compound in the buffer due to inappropriate pH or storage. The pH of the buffer is suboptimal for receptor binding. The compound has adsorbed to plasticware. | 1. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Perform a pH optimization experiment to determine the ideal pH for your specific assay (e.g., a receptor binding assay). A pH range of 6.5-8.0 is a good starting point to test. 3. Use low-adsorption plasticware for preparing and storing solutions of the compound. |
| Variability between experimental replicates. | Inconsistent pH of the buffer across different preparations. Incomplete dissolution of the compound when preparing working solutions. | 1. Always verify the pH of the buffer after all components have been added and before use. 2. Ensure the stock solution is completely thawed and vortexed before preparing dilutions. After diluting in the aqueous buffer, vortex the working solution thoroughly. |
Data Presentation
Table 1: Recommended Buffer Systems for this compound Experiments
| Buffer System | pH Range | Common Applications | Considerations |
| HEPES | 6.8 - 8.2 | Cell-based assays, receptor binding studies. A study on isolated rat stomach ECL cells used a HEPES-based secretion medium at pH 7.0.[5] | Good buffering capacity in the physiological pH range. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | General purpose buffer for cell washing and dilutions. | Can precipitate in the presence of certain divalent cations. |
| Tris-HCl | 7.0 - 9.0 | Enzyme assays, receptor binding assays. | pH is temperature-dependent. |
| MES | 5.5 - 6.7 | Useful for experiments requiring a more acidic pH. | May be necessary if higher solubility of this compound is required. |
Table 2: Illustrative pH-Dependent Aqueous Solubility Profile of a Weakly Basic Compound
This table provides a conceptual illustration of how pH is expected to influence the solubility of a weakly basic compound like this compound. Actual values for this compound need to be determined experimentally.
| pH | Expected Relative Solubility | Predominant Species |
| 2.0 | High | Protonated (BH+) |
| 4.0 | Moderate-High | Protonated (BH+) |
| 6.0 | Moderate | Mix of Protonated (BH+) and Free Base (B) |
| 7.4 | Low | Predominantly Free Base (B) |
| 8.0 | Very Low | Free Base (B) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: pH Optimization for a Cell-Based Functional Assay
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HEPES buffer (1 M stock solution, sterile)
-
Cell culture medium appropriate for your cell line
-
Cells expressing the CCK2 receptor
-
Assay-specific reagents (e.g., agonist like gastrin, detection reagents)
-
-
Procedure:
-
Prepare a series of assay buffers by adding different amounts of HEPES stock solution to the cell culture medium to achieve a range of pH values (e.g., 6.5, 7.0, 7.4, 7.8, 8.0). Verify the final pH of each buffer.
-
Prepare working solutions of this compound by diluting the stock solution in each of the prepared pH-adjusted buffers to the desired final concentration. Ensure the final DMSO concentration is constant and minimal across all conditions.
-
Seed the CCK2 receptor-expressing cells in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells with a basal buffer at the corresponding pH.
-
Pre-incubate the cells with the different pH-adjusted working solutions of this compound for a defined period.
-
Stimulate the cells with a CCK2 receptor agonist (e.g., gastrin) in the continued presence of this compound.
-
Measure the cellular response using an appropriate detection method (e.g., calcium imaging, second messenger accumulation).
-
Plot the antagonist activity as a function of pH to determine the optimal pH for the assay.
-
Mandatory Visualization
Caption: CCK2 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New and original pKa prediction method using grid molecular interaction fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antagonist Effect of (Rac)-Sograzepide on the CCK-B Receptor: A Comparative Guide
This guide provides a comparative analysis of (Rac)-Sograzepide, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, with other known CCK-B antagonists. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to this compound and the CCK-B Receptor
This compound, also known as Netazepide or YF476, is a non-peptide, orally active antagonist of the cholecystokinin-B receptor.[1][2][3][4][5] The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the brain and gastrointestinal tract.[6] It plays a crucial role in regulating anxiety, pain perception, and gastric acid secretion.[6][7] Antagonism of the CCK-B receptor is a therapeutic strategy for managing conditions such as gastroesophageal reflux disease, peptic ulcers, and certain types of cancer.[1][8][9] this compound has demonstrated high affinity and selectivity for the CCK-B receptor, making it a valuable tool for both research and potential clinical applications.[10]
Comparative Antagonist Potency
The antagonist activity of this compound and other selected CCK-B antagonists is summarized in the table below. The data, presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, are derived from various in vitro binding assays. Lower values indicate higher binding affinity and potency.
| Compound | Receptor Target | Ki (nM) | IC50 (nM) | Species/Assay Context |
| This compound | CCK-B | 0.068 - 0.62 | 0.1 | Rat brain, cloned canine, and human receptors |
| CCK-A | - | 502 | - | |
| L-365,260 | CCK-B | 1.9 - 2.0 | - | Guinea pig stomach and brain |
| YM022 | CCK-B | 0.068 | 0.73 | Canine cloned gastrin/CCK-B receptor |
| CCK-A | 63 | 136 | Canine pancreas CCK-A receptor | |
| PD134308 (CI-988) | CCK-B | 4.5 | 1.7 | Mouse cortex CCK-B receptor, NCI-H727 cells |
| CCK-A | >1600-fold selective for CCK-B | - | - | |
| Devazepide | CCK-A | - | 0.045 - 0.081 | Rat pancreatic, bovine gallbladder CCK receptors |
| CCK-B | - | 245 | Guinea pig brain CCK receptors |
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of downstream signaling pathways, including the MAP kinase/ERK pathway, which is involved in cell proliferation and differentiation. This compound acts by competitively binding to the CCK-B receptor, thereby preventing the binding of CCK and gastrin and inhibiting this signaling cascade.
Caption: CCK-B Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
The validation of this compound's antagonist effect on the CCK-B receptor involves several key experiments. The methodologies for these are outlined below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the CCK-B receptor are isolated by homogenization and centrifugation.[11]
-
Incubation: A fixed concentration of a radiolabeled CCK-B agonist (e.g., [¹²⁵I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound).[11]
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through a glass fiber filter.[11]
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.[12]
Functional Assays: Calcium Mobilization and ERK Phosphorylation
These assays assess the functional consequences of receptor antagonism.
Caption: General Workflow for Functional Cell-Based Assays.
Calcium Mobilization Assay Methodology:
-
Cell Culture: Cells stably expressing the human CCK-B receptor are cultured in a multi-well plate.[13]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.[14]
-
Agonist Stimulation: A CCK-B agonist (e.g., CCK-8) is added to the wells to stimulate the receptor.[13]
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.[14]
ERK Phosphorylation Assay Methodology:
-
Cell Culture and Serum Starvation: Cells expressing CCK-B receptors are cultured and then serum-starved to reduce basal ERK phosphorylation.[15]
-
Antagonist Pre-incubation: Cells are pre-treated with different concentrations of this compound.[16]
-
Agonist Stimulation: The cells are then stimulated with a CCK-B agonist for a short period.[15]
-
Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK (p-ERK) are quantified using methods such as Western blotting or In-Cell Western assays with specific antibodies against p-ERK and total ERK.[17]
In Vivo Gastric Acid Secretion Assay
This assay evaluates the antagonist's effect in a physiological context.
Methodology:
-
Animal Model: Anesthetized rats are typically used, with cannulation of the stomach to collect gastric secretions.[18][19]
-
Agonist Infusion: A continuous intravenous infusion of a secretagogue, such as pentagastrin, is administered to stimulate gastric acid secretion.[18]
-
Antagonist Administration: this compound is administered, often intravenously or orally, at various doses.[18]
-
Sample Collection and Analysis: Gastric juice is collected at regular intervals, and the volume and acid concentration are measured by titration.[18]
-
Data Analysis: The inhibitory effect of this compound on stimulated gastric acid secretion is quantified.[18]
Conclusion
This compound is a highly potent and selective CCK-B receptor antagonist. The experimental data consistently demonstrate its ability to effectively block the binding of natural ligands and inhibit downstream signaling pathways. When compared to other CCK-B antagonists, this compound exhibits a favorable profile in terms of its high affinity for the target receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other novel CCK-B receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS No.168161-71-5 - Ruixibiotech [ruixibiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivochem.net [invivochem.net]
- 5. 168161-71-5|CCK-B Receptor Antagonist 1|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Devazepide | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 8. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of CCK-B receptors by L-365,260 induces analgesia in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Antagonistic effect of YM022, an antiulcer agent in rats, on human cholecystokinin (CCK)B/gastrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Identity of (Rac)-Sograzepide and Netazepide: A Preclinical Overview
A comprehensive review of preclinical and pharmacological literature reveals that "(Rac)-Sograzepide" and "Netazepide" are, in fact, different names for the same chemical entity. The National Cancer Institute Drug Dictionary lists sograzepide as a synonym for netazepide, also referred to by its development code YF476.[1] Therefore, a direct comparative guide between the two is not applicable. This guide will instead provide a consolidated overview of the preclinical data available for this compound, referred to hereafter as Netazepide.
Netazepide is a potent and selective antagonist of the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor.[1][2] It is an orally active benzodiazepine derivative that has been investigated for its potential to reduce gastric acid secretion and inhibit the growth of certain tumors.[1][3]
Quantitative Performance in Preclinical Models
The following tables summarize the key quantitative data from preclinical studies, highlighting the potency and receptor affinity of Netazepide.
Table 1: Receptor Binding Affinity and Potency of Netazepide
| Parameter | Species/System | Value | Reference |
| IC50 | Gastrin/CCK-B Receptor | 0.1 nM | [4] |
| Ki | Rat Brain CCK-B Receptors | 0.068 nM | [4][5] |
| Ki | Cloned Canine CCK-B Receptors | 0.62 nM | [4][5] |
| Ki | Cloned Human CCK-B Receptors | 0.19 nM | [4][5] |
| IC50 | Gastrin/CCK-A Receptor | 502 nM | [4] |
Table 2: Efficacy of Netazepide in a Mouse Model of Vincristine-Induced Neuropathy
| Treatment Group | Mechanical Withdrawal Threshold (g) at Day 7 | p-value vs. Vehicle-Vincristine | Reference |
| Vehicle-Vincristine | ~0.2 g | - | [6] |
| Netazepide (2 mg/kg) + Vincristine | ~0.6 g | p = 0.0132 | [6] |
| Netazepide (5 mg/kg) + Vincristine | ~0.7 g | p = 0.0003 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to evaluate Netazepide.
1. In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of Netazepide for CCK2 receptors.
-
Methodology:
-
Membrane preparations from cells expressing the target receptor (e.g., rat brain, cloned canine, or human CCK2 receptors) are incubated with a radiolabeled ligand, such as [125I]CCK-8.
-
Increasing concentrations of Netazepide are added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complex is measured using a gamma counter.
-
The concentration of Netazepide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[4][5]
-
2. Pentagastrin-Stimulated Gastric Acid Secretion in Healthy Subjects (Clinical Model)
-
Objective: To assess the in vivo efficacy of Netazepide in inhibiting gastrin-mediated gastric acid secretion.
-
Methodology:
-
Healthy human subjects are administered single oral doses of Netazepide (e.g., 1, 5, 25, and 100 mg) or a placebo in a crossover study design.[2][7]
-
A continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) is administered to stimulate gastric acid secretion.[2][7]
-
Gastric contents are aspirated continuously, and the volume, pH, and hydrogen ion (H+) concentration are measured.[2][7]
-
The inhibitory effect of Netazepide on pentagastrin-stimulated gastric acid secretion is quantified by comparing the acid output after Netazepide administration to that after placebo.[2][7]
-
3. Vincristine-Induced Neuropathy in Mice
-
Objective: To evaluate the neuroprotective effects of Netazepide against chemotherapy-induced peripheral neuropathy.
-
Methodology:
-
Mice are treated with repeated injections of vincristine to induce sensory neuropathy.
-
Netazepide (at doses of 2 and 5 mg/kg) is administered to the mice alongside the vincristine treatment.[6]
-
Tactile allodynia, a measure of pain sensitivity, is assessed using von Frey filaments at multiple time points.[6]
-
The mechanical withdrawal threshold (the force at which the mouse withdraws its paw) is determined and compared between the different treatment groups.[6]
-
At the end of the study, nerve tissues can be collected for histological analysis to assess nerve damage.[6]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Netazepide
Netazepide acts as a selective antagonist at the CCK2 receptor. In the stomach, gastrin, a hormone, binds to CCK2 receptors on enterochromaffin-like (ECL) cells. This binding stimulates the release of histamine, which in turn acts on H2 receptors on parietal cells to stimulate the secretion of gastric acid. By blocking the CCK2 receptor, Netazepide prevents the initial step in this pathway, thereby reducing gastric acid secretion.[1][2]
Caption: Signaling pathway of Netazepide in inhibiting gastric acid secretion.
Experimental Workflow for Assessing Vincristine-Induced Neuropathy
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Netazepide in a preclinical model of chemotherapy-induced neuropathy.
Caption: Experimental workflow for preclinical evaluation of Netazepide.
References
- 1. Facebook [cancer.gov]
- 2. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sograzepide (Netazepide) | Gastrin/CCK-B Antagonist | MCE [medchemexpress.cn]
- 6. Netazepide, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Analysis: (Rac)-Sograzepide and Proton Pump Inhibitors in Gastric Acid Suppression
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of (Rac)-Sograzepide (Netazepide) and proton pump inhibitors (PPIs), two distinct classes of drugs aimed at controlling gastric acid secretion. This analysis is based on available preclinical and clinical data, providing insights into their mechanisms of action, efficacy, pharmacokinetics, and safety profiles.
This compound, a potent and selective cholecystokinin B (CCK-B/CCK2) receptor antagonist, presents an alternative mechanism for acid control compared to the widely used proton pump inhibitors, which directly target the final step of acid production. This guide delves into the experimental data that underpins our current understanding of these two therapeutic approaches.
Mechanism of Action: A Tale of Two Pathways
This compound and proton pump inhibitors employ fundamentally different strategies to reduce gastric acidity.
This compound acts as a competitive antagonist at the CCK-B (gastrin) receptor, primarily on enterochromaffin-like (ECL) cells in the gastric mucosa. By blocking the binding of gastrin, a key stimulant of acid secretion, Sograzepide indirectly reduces acid production. This mechanism prevents the gastrin-induced release of histamine from ECL cells, a potent stimulator of parietal cell acid secretion.
Proton Pump Inhibitors (PPIs) , such as rabeprazole and omeprazole, are irreversible inhibitors of the H+/K+ ATPase, the proton pump located in the secretory canaliculi of gastric parietal cells.[1] This enzyme is the final common pathway for acid secretion, and its inhibition leads to a profound and long-lasting reduction in gastric acid levels.
Comparative Efficacy: Insights from Clinical Trials
A key double-blind, randomized, parallel-group study in 30 healthy subjects provides a direct comparison of the effects of this compound (Netazepide) and the PPI rabeprazole.
| Parameter | This compound (Netazepide) | Rabeprazole | Combination (Sograzepide + Rabeprazole) |
| Pentagastrin-Stimulated Gastric Acid Secretion | Similarly inhibited as rabeprazole | Similarly inhibited as Sograzepide | - |
| Basal Acid Secretion | No significant reduction alone | No significant reduction alone | Reduced |
| Serum Gastrin Levels | Increased | Increased (more than Sograzepide alone) | Increased (more than either drug alone) |
| Plasma Chromogranin A (CgA) Levels | Reduced | Increased | Reduced |
Data summarized from Boyce et al., 2015.[2]
The study concluded that Netazepide suppressed pentagastrin-stimulated gastric acid secretion as effectively as rabeprazole.[2] The combination of both drugs led to a reduction in basal acid secretion and a greater increase in serum gastrin, suggesting a more effective acid suppression.[2] Notably, rabeprazole increased plasma CgA, a marker of ECL cell activity, while Netazepide, alone or in combination, reduced it.[2]
Pharmacokinetic Profile: A Comparative Overview
| Pharmacokinetic Parameter | This compound (Netazepide) | Rabeprazole |
| Time to Maximum Concentration (Tmax) | ~0.75 - 1.0 hours[3] | ~3.30 - 5.0 hours[1][4] |
| Maximum Concentration (Cmax) | Dose-proportional (e.g., 120 ng/mL for 25 mg dose)[3] | Dose-proportional |
| Elimination Half-life (t1/2) | ~3.4 - 7.3 hours[3] | ~1 - 2 hours[1] |
This compound generally exhibits a faster time to maximum plasma concentration compared to rabeprazole.[1][3] The elimination half-life of Sograzepide also appears to be longer than that of rabeprazole.[1][3]
Experimental Protocols
Measurement of Pentagastrin-Stimulated Gastric Acid Secretion
A detailed methodology for this crucial experiment, as conducted in the comparative study by Boyce et al. (2015), involved the following key steps:[2]
-
Subject Preparation: Healthy subjects were enrolled in a double-blind, randomized, parallel-group trial.
-
Drug Administration: Subjects received oral doses of Netazepide, rabeprazole, a combination of both, or a placebo once daily for six weeks.
-
Gastric Acid Stimulation: Basal and pentagastrin-stimulated gastric acid secretion were measured at baseline and at the start and end of the treatment period.
-
Sample Collection: Gastric contents were collected via nasogastric tube aspiration.
-
Analysis: The collected gastric fluid was analyzed for volume, pH, and titratable acidity to determine the acid output.
Measurement of Serum Gastrin and Chromogranin A (CgA)
Blood samples were collected from the subjects at specified time points throughout the study. Serum was separated and analyzed for gastrin and CgA concentrations using validated immunoassays.
Safety and Tolerability
Both this compound and rabeprazole have been generally well-tolerated in clinical trials.
This compound (Netazepide): Adverse events reported in clinical trials have been described as minor, transient, and occurring with similar frequency in placebo groups.[5] No serious adverse events related to the drug have been consistently reported.[5]
Rabeprazole: The most common adverse events associated with rabeprazole include headache, diarrhea, nausea, and abdominal pain.[1] As with other PPIs, long-term use may be associated with an increased risk of certain side effects.
Conclusion
This compound presents a novel and effective mechanism for the control of gastric acid secretion, demonstrating comparable efficacy to the established PPI rabeprazole in inhibiting stimulated acid production. Its distinct mode of action, which involves the modulation of the gastrin pathway, offers a potential therapeutic alternative, particularly in contexts where the downstream effects of PPIs on ECL cells are a consideration. The reduction of plasma Chromogranin A by Sograzepide, in contrast to the increase observed with rabeprazole, highlights a key pharmacological difference that warrants further investigation. The favorable pharmacokinetic and safety profiles of both agents underscore their therapeutic potential, though the long-term implications of their distinct mechanisms require continued research. This comparative analysis provides a foundation for further exploration into the nuanced roles these two classes of drugs may play in the management of acid-related disorders.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of repeated doses of netazepide, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (Rac)-Sograzepide compared to other CCK receptor antagonists
(Rac)-Sograzepide , also known as Netazepide and YF476, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, playing a significant role in the regulation of gastric acid secretion.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound with other notable CCK receptor antagonists, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy of CCK Receptor Antagonists
The therapeutic potential of CCK receptor antagonists is primarily determined by their affinity and selectivity for the two main receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). This compound demonstrates high affinity for the CCK-B receptor, which is predominantly found in the brain and stomach lining, mediating gastric acid secretion.[4][5]
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki and IC50 values) of this compound and other key CCK receptor antagonists for CCK-A and CCK-B receptors. Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Species/Assay System |
| This compound (Netazepide/YF476) | CCK-B | 0.068 - 0.62 | 0.1 | Rat brain, cloned canine and human receptors [2] |
| CCK-A | - | 502 | -[2] | |
| Z-360 (Nastorazepide) | CCK-B | 0.47 | - | Human CCK-2 receptor [6] |
| CCK-A | - | - | - | |
| Devazepide (L-364,718) | CCK-A | - | 0.081 (rat pancreas), 0.045 (bovine gallbladder) | Rat pancreas, bovine gallbladder [5] |
| CCK-B | - | 245 (guinea pig brain) | Guinea pig brain[5] | |
| Loxiglumide | CCK-A | - | ~16 (potency relative to proglumide) | - |
| Proglumide | CCK-A/CCK-B | - | Low affinity (mM range) | -[7] |
| Lintitript (S-Sograzepide) | CCK-A | 0.2 | 6 | -[4] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of CCK receptor antagonists.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably transfected with human CCK-A or CCK-B receptors.[8] Tissues, such as rat pancreas or brain, can also be used.[5] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then resuspended in a suitable buffer.[9]
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]CCK-8 or [125I]CCK-8) and varying concentrations of the competing antagonist (e.g., this compound).[6][9] The incubation is typically carried out at 30-37°C for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9]
-
Separation and Detection: The bound and free radioligand are separated by vacuum filtration through a filter plate.[10] The filters are washed with ice-cold buffer to remove unbound radioligand.[9] The radioactivity retained on the filters is then quantified using a scintillation counter.[9]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[9]
In Vivo Model: Inhibition of Gastric Acid Secretion
Objective: To evaluate the in vivo efficacy of CCK receptor antagonists in inhibiting gastric acid secretion.
Methodology:
-
Animal Model: Conscious rats or dogs with chronic gastric fistulas are commonly used.[11][12][13] This allows for the collection of gastric secretions without the influence of anesthesia.
-
Drug Administration: The CCK receptor antagonist (e.g., this compound) is administered orally or intravenously at various doses.[14]
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated using a secretagogue such as pentagastrin (a synthetic gastrin analog) or by providing a meal.[11][14][15]
-
Sample Collection: Gastric juice is collected through the fistula at regular intervals before and after drug administration and stimulation.[11]
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The total acid output is then calculated.
-
Data Interpretation: The efficacy of the antagonist is determined by its ability to reduce the stimulated gastric acid secretion compared to a vehicle control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of CCK receptors and a typical experimental workflow for evaluating CCK receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Role of cholecystokinin in the inhibition of gastric acid secretion in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholecystokinin is a physiological regulator of gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Sograzepide: A Comparative Analysis of its Cross-Reactivity Profile
(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and highly selective antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). [1] Extensive research has focused on its therapeutic potential in conditions driven by gastrin, such as certain types of neuroendocrine tumors. A crucial aspect of the preclinical evaluation of any drug candidate is the assessment of its cross-reactivity with other receptors to identify potential off-target effects and to understand its overall safety and specificity profile. This guide provides a comparative overview of the cross-reactivity studies of this compound, presenting available data on its binding affinity to its primary target and other receptors.
Quantitative Analysis of Receptor Binding Affinities
The selectivity of this compound for the CCK-B receptor over the closely related cholecystokinin-A (CCK-A) receptor has been well-documented. The following table summarizes the binding affinity data from in vitro studies.
| Receptor | Species | Ligand | Assay Type | K_i_ (nM) | IC_50_ (nM) | Selectivity (CCK-A/CCK-B) |
| CCK-B/Gastrin | Human (cloned) | [¹²⁵I]CCK-8 | Binding | 0.19 | - | - |
| CCK-B/Gastrin | Canine (cloned) | [¹²⁵I]CCK-8 | Binding | 0.62 | - | - |
| CCK-B/Gastrin | Rat (brain) | [¹²⁵I]CCK-8 | Binding | 0.068 | - | 4100-fold |
| CCK-A | Rat (pancreas) | - | Binding | - | 502 | - |
K_i_ (Inhibition Constant) and IC_50_ (Half-maximal Inhibitory Concentration) are measures of the binding affinity of a ligand to a receptor. A lower value indicates a higher affinity.
The data clearly demonstrates the high affinity of this compound for the CCK-B receptor across different species. Notably, the affinity for the rat brain CCK-B receptor is over 4000-fold higher than for the rat pancreatic CCK-A receptor, highlighting its significant selectivity.[1]
Comprehensive Off-Target Screening
A comprehensive in vitro pharmacology study was conducted by Cerep (now Eurofins) in July 2013 (report number 100010245) to evaluate the broader cross-reactivity profile of Netazepide. While the full, detailed report is not publicly available, the existence of this study indicates that a thorough assessment of off-target interactions was performed as part of the drug's preclinical development. Such studies typically involve screening the compound against a large panel of receptors, ion channels, transporters, and enzymes to identify any significant binding at concentrations relevant to its therapeutic use. The lack of publicly accessible data from this specific report limits a more extensive comparison in this guide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the binding affinity table.
Radioligand Binding Assays for CCK-B and CCK-A Receptors
Objective: To determine the binding affinity and selectivity of this compound for CCK-B and CCK-A receptors.
Materials:
-
Test Compound: this compound (YF476)
-
Radioligand: [¹²⁵I]Cholecystokinin Octapeptide ([¹²⁵I]CCK-8)
-
Membrane Preparations:
-
Rat brain homogenates (for CCK-B)
-
Rat pancreatic homogenates (for CCK-A)
-
Cell membranes from cells expressing cloned human or canine CCK-B receptors
-
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin.
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Tissues (rat brain or pancreas) are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. For cloned receptors, membranes from cultured cells overexpressing the receptor are used.
-
Competitive Binding Assay: A constant concentration of the radioligand ([¹²⁵I]CCK-8) is incubated with the receptor-containing membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the CCK-B receptor and the general workflow of a competitive binding assay.
Caption: CCK-B Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
Validating Biomarkers for (Rac)-Sograzepide Treatment Response in Cognitive Impairment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for predicting and monitoring the therapeutic response to (Rac)-Sograzepide, a cholecystokinin B (CCK-B) receptor antagonist, in the context of cognitive impairment associated with psychiatric disorders. As direct clinical data on this compound for this indication is emerging, this document compares the validation status of promising biomarkers in related fields against the hypothesized biomarker strategy for a CCK-B antagonist-based therapy.
Introduction to this compound and the Rationale for Biomarker-Guided Treatment
This compound is identified as a cholecystokinin B (CCK-B) receptor antagonist. The cholecystokinin system, particularly the CCK-B receptor, is implicated in the pathophysiology of various psychiatric conditions, including anxiety, depression, and schizophrenia, and plays a role in cognitive processes such as learning and memory.[1][2][3][4][5][6][7][8] Antagonism of the CCK-B receptor is, therefore, a plausible therapeutic strategy for addressing cognitive deficits in these disorders.[9][10][11][12]
The development of targeted therapies like this compound necessitates the parallel development of validated biomarkers to identify patient populations most likely to respond, to monitor treatment efficacy, and to provide objective measures of target engagement. This guide focuses on two key classes of peripheral biomarkers extensively studied in relation to cognitive impairment in psychiatric disorders: neurotrophic factors and inflammatory markers.
Comparative Analysis of Biomarker Validation
The following tables summarize the validation status of Brain-Derived Neurotrophic Factor (BDNF) and key inflammatory markers as potential biomarkers for treatment response in cognitive impairment, comparing them with the hypothesized utility for this compound.
Table 1: Comparison of Biomarker Validation for Cognitive Impairment
| Biomarker Category | Biomarker | Association with Cognitive Impairment in Psychiatric Disorders | Validation Status for Existing/Alternative Therapies | Hypothesized Utility for this compound Treatment Response |
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Reduced peripheral BDNF levels are associated with cognitive deficits in schizophrenia and other psychiatric disorders.[4][7][13][14] Some studies suggest a correlation between baseline BDNF and improvement in memory.[4] | Changes in BDNF levels have been observed with antipsychotic treatments and cognitive remediation, but its role as a predictive biomarker is still under investigation.[13][15] | Preclinical evidence suggests CCK receptor signaling can activate the PKA/CREB-BDNF pathway.[16] Therefore, it is hypothesized that this compound may normalize BDNF levels, which could serve as a pharmacodynamic biomarker of treatment response. |
| Inflammatory Markers | C-Reactive Protein (CRP) | Elevated CRP levels are modestly but significantly correlated with cognitive impairment in schizophrenia.[17] | Studied as a potential biomarker for treatment response to anti-inflammatory and immunomodulatory medications for cognitive impairment.[14] | The direct effect of CCK-B antagonism on CRP is not well-established. Its utility as a biomarker for this compound would depend on the drug's impact on underlying inflammatory processes. |
| Interleukin-6 (IL-6) | Elevated IL-6 levels are associated with cognitive deficits in schizophrenia.[14] | Investigated as a biomarker for therapies targeting neuroinflammation in psychiatric disorders. | The link between CCK-B receptor antagonism and IL-6 modulation in the context of cognitive impairment is currently speculative. | |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased TNF-α levels have been linked to cognitive impairment in schizophrenia.[9][14] | Explored as a biomarker for treatments with anti-inflammatory properties. | The relationship between CCK-B antagonism and TNF-α levels in psychiatric disorders with cognitive impairment requires further investigation. |
Experimental Protocols
Accurate and reproducible biomarker quantification is critical for clinical validation. The following are detailed methodologies for the key experiments cited.
Quantification of Serum/Plasma BDNF
Objective: To measure the concentration of BDNF in peripheral blood as a potential biomarker of treatment response.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection and Processing:
-
Serum: Blood is collected in serum separator tubes and allowed to clot at room temperature for a specified time (e.g., 60 minutes).[1] The sample is then centrifuged at approximately 1,500 x g for 15 minutes at 4°C.[1] The resulting serum is aliquoted and stored at -80°C until analysis.
-
Plasma: Blood is collected in EDTA-containing tubes and immediately centrifuged at 1,500 x g for 15 minutes at 4°C.[1] The plasma supernatant is collected, aliquoted, and stored at -80°C.
-
-
ELISA Procedure (General Protocol for a Sandwich ELISA):
-
A 96-well microplate is coated with a capture antibody specific for BDNF.
-
The plate is washed and blocked to prevent non-specific binding.
-
Serum or plasma samples, along with a standard curve of known BDNF concentrations, are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
The concentration of BDNF in the samples is calculated by interpolating from the standard curve.
-
Note: Several commercial ELISA kits are available, and it is crucial to follow the manufacturer's specific protocol and validate the assay's performance characteristics (e.g., intra- and inter-assay variability).[6][18]
-
Quantification of Inflammatory Markers (CRP, IL-6, TNF-α)
Objective: To measure the levels of peripheral inflammatory markers associated with cognitive impairment.
Methodology: Multiplex Immunoassay (e.g., Luminex) or ELISA
-
Sample Collection and Processing:
-
Serum or plasma is collected as described for BDNF measurement. For studies of inflammatory markers, fasting samples are often recommended.[19]
-
-
Multiplex Immunoassay Procedure:
-
This technique allows for the simultaneous measurement of multiple analytes in a single sample.
-
Antibodies specific for CRP, IL-6, and TNF-α are coupled to spectrally distinct magnetic beads.
-
The bead mixture is incubated with the serum or plasma samples and standards.
-
After washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin.
-
The beads are read on a specialized flow cytometer that identifies each bead by its spectral signature and quantifies the analyte based on the fluorescence intensity.
-
-
ELISA Procedure:
Visualizing Pathways and Workflows
Hypothesized Signaling Pathway for this compound's Effect on BDNF
Caption: Hypothesized pathway of this compound action on BDNF.
General Workflow for Biomarker Validation
References
- 1. BDNF analysis [bio-protocol.org]
- 2. Cognitive Impairment Associated with Schizophrenia: From Pathophysiology to Treatment | Annual Reviews [annualreviews.org]
- 3. ntkpapers.ntk-institute.org [ntkpapers.ntk-institute.org]
- 4. Frontiers | BDNF as a Biomarker of Cognition in Schizophrenia/Psychosis: An Updated Review [frontiersin.org]
- 5. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brain Derived Neurotrophic Factor and Cognitive Dysfunction in the Schizophrenia-Bipolar Spectrum: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treating Cognition in Schizophrenia: A Whole Lifespan Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cognitive impairment in psychiatric diseases: Biomarkers of diagnosis, treatment, and prevention [frontiersin.org]
- 11. scienmag.com [scienmag.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The search for new biomarkers for cognition in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BDNF as a marker of response to cognitive remediation in patients with schizophrenia: A randomized and controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cognitive Deficits in Schizophrenia: Understanding the Biological Correlates and Remediation Strategies [cpn.or.kr]
- 17. Peripheral inflammatory and neurotrophic biomarkers of cognitive impairment in schizophrenia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.okstate.edu [scholars.okstate.edu]
- 19. IL-6, TNF-alpha, CRP | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 20. Interleukin-6, C-Reactive Protein, Tumor Necrosis Factor-alpha as Predictors of Mortality in Frail, Community-Living Elderly Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interleukin-6, tumor necrosis factor-α, C-reactive protein, and hematological parameters in experimental periodontal disease after β-adrenergic blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Correlation of Inflammatory Biomarkers (IL-6, CRP, and TNF-α) With Severity and Outcomes in Patients with ST-Elevation Myocardial Infarction (STEMI): A Prospective Cohort Study | Journal of Heart Valve Disease [icr-heart.com]
Head-to-Head Comparison: (Rac)-Sograzepide and YF476 (Netazepide)
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-Sograzepide and YF476, two closely related antagonists of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R). While both entities target the same receptor, a critical distinction lies in their stereochemistry, which has significant implications for their pharmacological properties.
Introduction to this compound and YF476
YF476, also known by its non-proprietary names Netazepide and Sograzepide, is the (R)-enantiomer of the compound 1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea. It is a potent and highly selective antagonist of the CCK2 receptor.[1] In contrast, this compound refers to the racemic mixture, containing both the (R)- and (S)-enantiomers in equal proportions.
In pharmaceutical development, it is common for a single enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to undesirable side effects.[2] Although specific experimental data for this compound is scarce in publicly available literature, this guide will provide a comprehensive overview of the well-characterized YF476 and discuss the potential pharmacological differences arising from the use of a racemic mixture versus a single, active enantiomer.
Mechanism of Action and Signaling Pathway
Both this compound and YF476 act as antagonists at the CCK2 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily found in the brain and the gastrointestinal tract.[3] Its activation by the endogenous ligands gastrin and cholecystokinin (CCK) triggers a cascade of intracellular signaling events.
The primary signaling pathway initiated by CCK2R activation involves the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including gastric acid secretion, cell proliferation, and neurotransmission.[4][5]
By blocking the binding of gastrin and CCK to the CCK2 receptor, Sograzepide and YF476 inhibit these downstream signaling pathways. This antagonistic action forms the basis of their therapeutic potential in conditions characterized by excessive gastric acid secretion or hypergastrinemia-induced cell growth.
Quantitative Data Comparison
The following tables summarize the available quantitative data for YF476. Due to the lack of specific data for this compound, the data for YF476 is presented as the benchmark for the active enantiomer. It is anticipated that the potency of this compound would be approximately half that of YF476, assuming the (S)-enantiomer is inactive.
Table 1: In Vitro Binding Affinity (Ki values)
| Compound | Receptor | Species | Ki (nM) |
| YF476 | CCK2/Gastrin | Human | 0.19 |
| YF476 | CCK2/Gastrin | Rat (brain) | 0.068 |
| YF476 | CCK2/Gastrin | Canine | 0.62 |
| YF476 | CCK1 | Rat (pancreas) | >280 |
Table 2: In Vivo Efficacy (ED50 values for inhibition of pentagastrin-induced gastric acid secretion)
| Compound | Species | Route of Administration | ED50 (µmol/kg) |
| YF476 | Rat | Intravenous | 0.0086 |
| YF476 | Dog | Intravenous | 0.018 |
| YF476 | Dog | Oral | 0.020 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize CCK2 receptor antagonists.
Radioligand Binding Assay for CCK2 Receptor
This protocol outlines a method to determine the binding affinity of a test compound for the CCK2 receptor.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human CCK2 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Procedure:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8), and varying concentrations of the test compound (this compound or YF476).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known CCK2R ligand).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol describes a method to assess the in vivo efficacy of a CCK2 receptor antagonist in inhibiting gastric acid secretion.[6]
Detailed Steps:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat.
-
Cannulate the trachea to ensure a clear airway.
-
Surgically expose the stomach and insert a cannula into the forestomach and another at the pylorus to allow for gastric perfusion.
-
Cannulate a jugular vein for intravenous administration of compounds.
-
-
Gastric Perfusion and Acid Secretion Measurement:
-
Perfuse the stomach with a saline solution at a constant rate.
-
Collect the gastric effluent at regular intervals (e.g., every 15 minutes).
-
Measure the acidity of the collected samples by titration with a standard NaOH solution to a pH of 7.0.
-
-
Experimental Procedure:
-
After a stabilization period to achieve a basal level of acid secretion, infuse a stimulant of gastric acid secretion, such as pentagastrin, intravenously at a constant rate.
-
Once a stable, stimulated level of acid secretion is reached, administer the test compound (YF476 or this compound) intravenously or orally.
-
Continue to collect and titrate the gastric effluent to determine the inhibitory effect of the test compound on stimulated acid secretion.
-
-
Data Analysis:
-
Calculate the acid output for each collection period.
-
Express the inhibition of acid secretion as a percentage of the maximal stimulated response.
-
Construct a dose-response curve and determine the ED₅₀ value (the dose of the compound that produces 50% of the maximal inhibitory effect).
-
Discussion and Conclusion
The available data clearly establish YF476 (Netazepide/Sograzepide) as a highly potent and selective CCK2 receptor antagonist with demonstrated in vitro and in vivo activity. Its high affinity for the CCK2 receptor and its efficacy in inhibiting gastric acid secretion make it a valuable tool for research and a promising candidate for therapeutic development.
While direct experimental data for this compound is lacking, the principles of stereochemistry in pharmacology suggest that its potency would be lower than that of the pure (R)-enantiomer, YF476.[7] The (S)-enantiomer is likely to have significantly lower or no affinity for the CCK2 receptor. Therefore, the administration of the racemic mixture would result in a lower effective concentration of the active compound and the introduction of an isomeric ballast that could potentially have different metabolic pathways or off-target effects.
For researchers in drug development, the use of the single, active enantiomer YF476 offers several advantages over the racemate, including:
-
Higher Potency: A lower dose is required to achieve the desired pharmacological effect.
-
Greater Selectivity: Reduced potential for off-target effects that might be associated with the other enantiomer.
-
Simpler Pharmacokinetics: The absorption, distribution, metabolism, and excretion profile is of a single chemical entity.[8]
-
Improved Therapeutic Index: A potentially better safety and tolerability profile.
References
- 1. Facebook [cancer.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (Rac)-Sograzepide's Anti-Secretory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-secretory effects of (Rac)-Sograzepide, a selective cholecystokinin 2 (CCK2) receptor antagonist, with other established alternatives for the inhibition of gastric acid secretion. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Mechanism of Action: A Targeted Approach
Sograzepide (also known as Netazepide or YF476) exerts its anti-secretory effect through a distinct mechanism of action compared to widely used agents like proton pump inhibitors (PPIs) and histamine H2 receptor antagonists. It selectively blocks the CCK2 receptor, thereby preventing gastrin-stimulated histamine release from enterochromaffin-like (ECL) cells. This targeted approach interrupts a key pathway in the stimulation of gastric acid secretion by parietal cells.[1]
In contrast, H2 receptor antagonists, such as ranitidine, competitively block the histamine H2 receptor on parietal cells, directly inhibiting the action of histamine. Proton pump inhibitors, like omeprazole, irreversibly inactivate the H+/K+-ATPase (the proton pump) in parietal cells, the final step in acid secretion.
Comparative Efficacy: In Vivo Preclinical Data
The following tables summarize the quantitative data on the in vivo anti-secretory effects of Sograzepide and its comparators in preclinical animal models.
Table 1: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats
| Compound | Route of Administration | ED₅₀ | Reference |
| This compound (YF476) | Intravenous | 0.0086 µmol/kg | [1] |
| Omeprazole | Intraduodenal | 0.52 mg/kg | [2] |
| Omeprazole | Oral | 5.2 mg/kg | [2] |
Table 2: Inhibition of Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs
| Compound | Stimulant | Route of Administration | ED₅₀ / Potency | Reference |
| This compound (YF476) | Pentagastrin | Intravenous | 0.018 µmol/kg | [1] |
| This compound (YF476) | Pentagastrin | Oral | 0.020 µmol/kg | [1] |
| Ranitidine | Histamine | Not Specified | ~8 times more potent than cimetidine | [3] |
| Ranitidine | Histamine, Pentagastrin, Bethanechol | Intravenous or Oral | 4 to 9 times more potent than cimetidine | [4][5] |
Note: A direct ED₅₀ comparison for ranitidine under the same experimental conditions as Sograzepide was not available in the reviewed literature. The data indicates its relative potency compared to cimetidine.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's anti-secretory effects.
Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats
This protocol is designed to assess the inhibitory effect of a compound on stimulated gastric acid secretion in an anesthetized rat model.
-
Animal Model: Male Sprague-Dawley rats, fasted overnight with free access to water.
-
Anesthesia: Urethane administered intraperitoneally.
-
Surgical Procedure:
-
A tracheostomy is performed to ensure a clear airway.
-
The abdomen is opened via a midline incision.
-
The esophagus is ligated at the cardiac sphincter, and a double-lumen cannula is inserted into the stomach through an incision in the forestomach.
-
The pylorus is ligated to prevent gastric emptying.
-
-
Gastric Perfusion:
-
The stomach is continuously perfused with saline at a constant rate through one lumen of the cannula.
-
The perfusate is collected from the other lumen at regular intervals (e.g., every 15 minutes).
-
-
Experimental Procedure:
-
A baseline period of gastric acid secretion is established.
-
The test compound (this compound or a comparator) is administered intravenously.
-
A continuous intravenous infusion of a secretagogue, such as pentagastrin, is initiated to stimulate gastric acid secretion.
-
Gastric perfusate is collected for a defined period.
-
-
Data Analysis:
-
The volume of the collected perfusate is measured.
-
The acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0.
-
The total acid output is calculated (volume × concentration).
-
The inhibitory effect of the test compound is expressed as a percentage of the control response, and the ED₅₀ (the dose required to produce 50% of the maximal inhibitory effect) is calculated.
-
Stimulated Gastric Acid Secretion in Conscious Dogs with a Heidenhain Pouch
This model allows for the study of gastric acid secretion in conscious animals, providing a more physiological assessment of drug efficacy.
-
Animal Model: Beagle dogs surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the fundic portion of the stomach) and a gastric fistula.
-
Experimental Procedure:
-
Dogs are fasted overnight before the experiment.
-
On the day of the experiment, the gastric pouch is washed with warm saline.
-
A baseline collection of gastric juice from the pouch is performed for a defined period.
-
The test compound is administered either orally or intravenously.
-
A continuous intravenous infusion of a secretagogue (e.g., pentagastrin or histamine) is started to induce a stable plateau of acid secretion.
-
Gastric juice from the pouch is collected at regular intervals (e.g., every 15-30 minutes).
-
-
Data Analysis:
-
The volume of each gastric juice sample is recorded.
-
The acid concentration is determined by titration.
-
The total acid output is calculated.
-
The percentage inhibition of acid secretion is determined by comparing the acid output after drug administration to the control (pre-drug) plateau.
-
Dose-response curves are constructed to determine the ED₅₀.
-
Conclusion
The in vivo preclinical data demonstrates that this compound is a potent inhibitor of gastrin-stimulated gastric acid secretion in both rats and dogs. Its efficacy, particularly via the oral route in the dog model, highlights its potential as a therapeutic agent. The distinct mechanism of action of Sograzepide, targeting the CCK2 receptor, offers a specific approach to modulating gastric acid secretion compared to the broader actions of H2 receptor antagonists and proton pump inhibitors. Further research in relevant disease models is warranted to fully elucidate its clinical utility.
References
- 1. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of ranitidine on gastric acid secretory response curves to histamine, pentagastrin or bethanechol in the dog with a Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
A Comparative Analysis of Racemic Omeprazole versus its Pure S-Enantiomer, Esomeprazole
In the landscape of acid-suppressive therapies, the development of proton pump inhibitors (PPIs) marked a significant advancement. Omeprazole, the first of its class, was introduced as a racemic mixture of two stereoisomers, the S- and R-enantiomers. Subsequent research and development led to the isolation of the S-enantiomer, Esomeprazole, with the hypothesis that a single enantiomer could offer a more favorable pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of racemic Omeprazole and pure Esomeprazole, supported by experimental data, for researchers, scientists, and drug development professionals.
Pharmacodynamic Profile: Mechanism of Action and Potency
Both Omeprazole and Esomeprazole are irreversible inhibitors of the gastric H+/K+ ATPase (the proton pump) in parietal cells. Following absorption and systemic distribution, these drugs accumulate in the acidic canaliculi of the parietal cells. There, they undergo a proton-catalyzed conversion to a reactive thiophilic sulfonamide cation. This cation then forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump, leading to its inactivation.
While both drugs share the same mechanism, Esomeprazole has been shown to have a higher potency in inhibiting the proton pump. This is attributed to its different metabolic pathway, which results in higher bioavailability.
Pharmacokinetic Comparison
The primary differentiator between Omeprazole and Esomeprazole lies in their metabolism. Both are metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily by CYP2C19 and to a lesser extent by CYP3A4. However, the S-enantiomer (Esomeprazole) is a less avid substrate for CYP2C19 compared to the R-enantiomer. This results in a slower metabolism and clearance of Esomeprazole, leading to higher and more sustained plasma concentrations.
This difference is particularly pronounced in individuals who are extensive metabolizers of CYP2C19, which represents a significant portion of the population. In these individuals, the R-enantiomer in racemic Omeprazole is rapidly metabolized, leading to lower overall drug exposure compared to an equivalent dose of Esomeprazole. In poor metabolizers of CYP2C19, the difference in plasma concentrations between Omeprazole and Esomeprazole is less pronounced.
Table 1: Comparative Pharmacokinetic Parameters of Omeprazole and Esomeprazole (20 mg daily dose)
| Parameter | Omeprazole (20 mg) | Esomeprazole (20 mg) |
| Mean AUC (µmol·h/L) | 2.2 | 4.2 |
| Mean Cmax (µmol/L) | 1.2 | 2.1 |
| Bioavailability (%) | ~35 (first pass) to ~60 (steady state) | ~64 (first pass) to ~90 (steady state) |
Clinical Efficacy: Intragastric pH Control
The clinical relevance of the pharmacokinetic differences is evident in the pharmacodynamic effect on intragastric pH. The higher bioavailability of Esomeprazole translates into a more pronounced and sustained elevation of intragastric pH compared to Omeprazole.
Table 2: Comparative Intragastric pH Control (Day 5 of 20 mg daily dose)
| Parameter | Omeprazole (20 mg) | Esomeprazole (20 mg) |
| % Time pH > 4 (24h) | 45% | 58% |
| Mean Intragastric pH (24h) | 3.6 | 4.1 |
Experimental Protocols
Protocol 1: In Vitro Proton Pump Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of Omeprazole and Esomeprazole on the H+/K+ ATPase.
Methodology:
-
Preparation of H+/K+ ATPase Vesicles: Gastric H+/K+ ATPase vesicles are prepared from hog gastric mucosa by differential centrifugation and density gradient centrifugation. The final vesicle preparation is stored at -80°C.
-
ATPase Activity Assay: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Inhibition Assay:
-
The H+/K+ ATPase vesicles are pre-incubated with varying concentrations of Omeprazole or Esomeprazole in an acidic environment (pH 6.0) to facilitate the conversion of the drugs to their active sulfonamide forms.
-
The ATPase reaction is initiated by the addition of ATP.
-
The reaction is stopped after a defined period, and the amount of released Pi is determined using a colorimetric method (e.g., Malachite Green assay).
-
The concentration of the inhibitor that produces 50% inhibition of ATPase activity (IC50) is calculated.
-
Protocol 2: Human Pharmacokinetic Study with CYP2C19 Genotyping
Objective: To compare the single-dose pharmacokinetics of Omeprazole and Esomeprazole in healthy volunteers stratified by their CYP2C19 genotype.
Methodology:
-
Study Population: Healthy adult volunteers are recruited and genotyped for CYP2C19 to identify extensive metabolizers (EMs) and poor metabolizers (PMs).
-
Study Design: A randomized, open-label, two-way crossover study design is employed. Subjects receive a single oral dose of Omeprazole (e.g., 20 mg) and Esomeprazole (e.g., 20 mg) with a washout period of at least one week between doses.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.
-
Bioanalysis: Plasma concentrations of the S- and R-enantiomers of Omeprazole are determined using a validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for each enantiomer.
Visualizations
Caption: Mechanism of action of proton pump inhibitors.
Caption: Differential metabolism of Omeprazole enantiomers.
A Comparative Analysis of (Rac)-Sograzepide and Standard-of-Care Treatments for Hypergastrinemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-Sograzepide ((Rac)-Netazepide), a novel cholecystokinin B (CCK2) receptor antagonist, with the current standard-of-care treatments for hypergastrinemia, namely proton pump inhibitors (PPIs) and somatostatin analogs. This document synthesizes available preclinical and clinical data to offer an objective evaluation of their respective mechanisms of action, efficacy, and safety profiles, supported by detailed experimental protocols.
Introduction to Hypergastrinemia and Therapeutic Strategies
Hypergastrinemia, a condition characterized by elevated levels of the hormone gastrin in the blood, can arise from various underlying pathologies. Treatment is tailored to the specific cause. For hypergastrinemia associated with excessive gastric acid production, as seen in Zollinger-Ellison syndrome, high-dose proton pump inhibitors (PPIs) are the primary therapeutic choice to control acid secretion. In cases involving gastrin-secreting neuroendocrine tumors (gastrinomas), surgical removal is the preferred approach when feasible. For unresectable or metastatic tumors, somatostatin analogs like octreotide are employed to manage symptoms and inhibit hormone release. Conversely, when hypergastrinemia is coupled with low or normal gastric acid levels, often induced by long-term PPI use or atrophic gastritis, the focus is on addressing the root cause, which may involve tapering or discontinuing PPIs.
This compound emerges as a targeted therapeutic agent that directly antagonizes the gastrin/CCK2 receptor, offering a distinct mechanism of action compared to the current standards of care.
Mechanism of Action
This compound: Direct Gastrin Receptor Blockade
This compound is a potent and selective antagonist of the cholecystokinin B (CCK2) receptor, also known as the gastrin receptor. By binding to and blocking this receptor, it prevents the physiological actions of gastrin. This includes the direct stimulation of gastric acid secretion from parietal cells and the trophic effects of gastrin on enterochromaffin-like (ECL) cells, which can lead to hyperplasia and, in some cases, neuroendocrine tumors.[1][2][3]
Standard-of-Care: Indirect Regulation
Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole and rabeprazole, irreversibly inhibit the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in gastric acid secretion, and its blockade leads to a profound and long-lasting reduction in acid production. However, the resulting decrease in gastric acidity removes the negative feedback on gastrin production, leading to secondary hypergastrinemia.[1][2]
Somatostatin Analogs: Somatostatin analogs, like octreotide, mimic the natural hormone somatostatin. They bind to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often expressed on neuroendocrine tumors. This binding has two main effects: it inhibits the synthesis and secretion of various hormones, including gastrin from gastrinomas, and it can have an anti-proliferative effect on tumor cells.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from preclinical and clinical studies comparing this compound with standard-of-care treatments.
Clinical Comparison: this compound vs. Proton Pump Inhibitor (Rabeprazole)
Data from a randomized, double-blind, parallel-group trial in 30 healthy subjects over 6 weeks.[1][2]
| Parameter | This compound (Netazepide) | Rabeprazole (PPI) | Combination |
| Pentagastrin-Stimulated Gastric Acid Secretion | Similar inhibition to rabeprazole | Similar inhibition to netazepide | More effective than either alone |
| Basal Acid Secretion | No significant reduction | No significant reduction | Reduced |
| Serum Gastrin Levels | Increased | Increased (more than netazepide) | Increased (more than netazepide alone) |
| Plasma Chromogranin A (CgA) Levels | Reduced | Increased | Reduced |
| Enterochromaffin-like (ECL) Cell Hyperplasia | Not observed | Not observed | Not observed |
| Rebound Hyperacidity upon Withdrawal | Not observed | Not observed | Not observed |
Preclinical Comparison: this compound vs. Somatostatin Analog (Lanreotide)
Data from an in vitro study on rat ECL cells.
| Parameter | This compound (YF476) | Lanreotide (Somatostatin Analog) |
| Inhibition of Histamine Secretion (IC50) | 1.25 nM | 2.2 nM |
| Inhibition of Cell Proliferation (IC50) | 1.3 x 10-11 M | 1.9 x 10-10 M |
Note: In this preclinical model, this compound was found to be a more potent inhibitor of ECL cell histamine secretion and proliferation compared to lanreotide.
Experimental Protocols
Clinical Trial: this compound vs. Rabeprazole
Title: Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects.[1][2]
Study Design: A double-blind, randomized, parallel-group trial.
Participants: Thirty healthy subjects.
Treatment Arms:
-
This compound (Netazepide) orally, once daily.
-
Rabeprazole orally, once daily.
-
Combination of this compound and rabeprazole orally, once daily.
Duration: 6 weeks.
Key Experimental Procedures:
-
Gastric Acid Secretion: Basal and pentagastrin-stimulated gastric acid output were measured at baseline, at the start of treatment, and at the end of treatment.
-
Biomarker Analysis: 24-hour circulating gastrin and chromogranin A (CgA) levels were measured at baseline, start, and end of treatment.
-
Histology: Gastric biopsies were taken at baseline and at the end of treatment to assess for enterochromaffin-like (ECL) cell hyperplasia.
-
Withdrawal Effects: Basal and pentagastrin-stimulated gastric acid secretion and a dyspepsia questionnaire were assessed after treatment withdrawal to evaluate for rebound hyperacidity and symptoms.
Preclinical Study: this compound vs. Lanreotide
Cell Model: Isolated rat enterochromaffin-like (ECL) cells.
Key Experimental Procedures:
-
Histamine Secretion Assay: ECL cells were stimulated with gastrin in the presence of varying concentrations of this compound or lanreotide. The concentration of histamine released into the medium was measured to determine the inhibitory capacity of each compound.
-
Cell Proliferation Assay: ECL cell proliferation was induced with gastrin. The cells were then treated with different concentrations of this compound or lanreotide. Cell proliferation was assessed using a standard method, such as BrdU incorporation or cell counting, to determine the anti-proliferative effects.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for both histamine secretion and cell proliferation was calculated for each compound to compare their potency.
Signaling Pathway of Gastrin and the Point of Intervention for this compound
Gastrin binding to the CCK2 receptor on ECL and parietal cells initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gq alpha subunit of the G-protein coupled receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to histamine release from ECL cells and increased activity of the proton pump in parietal cells. This compound acts as a direct antagonist at the CCK2 receptor, preventing the initiation of this entire downstream signaling cascade.
Conclusion
This compound presents a novel, targeted approach to the management of hypergastrinemia by directly antagonizing the gastrin/CCK2 receptor. Clinical data indicates that it is as effective as a PPI in inhibiting stimulated gastric acid secretion, with the added potential benefit of preventing the PPI-induced rise in the ECL cell activity marker, chromogranin A.[1][2] Preclinical evidence suggests that this compound may be a more potent inhibitor of ECL cell proliferation and secretion compared to somatostatin analogs.
This direct mechanism of action, which addresses both the acid hypersecretion and the trophic effects of gastrin, positions this compound as a promising candidate for further investigation in various hypergastrinemic states, including those secondary to long-term PPI use and in the management of gastrin-dependent neuroendocrine tumors. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential and long-term safety profile in comparison to the established standards of care.
References
- 1. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of (Rac)-Sograzepide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds like (Rac)-Sograzepide are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols are contingent upon the Safety Data Sheet (SDS) provided by the manufacturer and local regulations, the following provides a comprehensive framework for the safe handling and disposal of this compound.
Pre-Disposal and Handling Protocol
Prior to disposal, adherence to proper handling and storage procedures is critical to minimize risks.
Personal Protective Equipment (PPE): Always handle this compound with appropriate personal protective equipment.
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards and recommended disposal methods. Obtain the SDS from your chemical supplier.
-
Waste Identification and Classification: Determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department. Factors influencing this classification include the chemical's reactivity, toxicity, and ignitability.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Proper segregation prevents potentially hazardous chemical reactions.
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Accumulation and Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
It is imperative to underscore that this guidance is a supplement to, and not a replacement for, the specific instructions provided in the manufacturer's SDS and the established protocols of your institution's Environmental Health and Safety department. Always prioritize these official sources of information for ensuring safe and compliant laboratory practices.
Safeguarding Researchers: A Comprehensive Guide to Handling (Rac)-Sograzepide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of (Rac)-Sograzepide, a potent and selective cholecystokinin B (CCK-B) receptor antagonist. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate personal protective equipment. For this compound, the following PPE is mandatory to minimize exposure and ensure a safe handling environment.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator is not typically required under normal handling conditions with adequate ventilation. | Minimizes inhalation of any potential aerosols or dust. |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe and effective use of this compound in a research setting, the following operational procedures must be followed:
-
Preparation : Before handling, ensure that the work area, typically a laboratory fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Weighing and Aliquoting :
-
Handle the solid compound within a chemical fume hood to prevent inhalation of any fine particulates.
-
Use appropriate tools, such as spatulas and weighing paper, that are designated for this compound or thoroughly cleaned before and after use.
-
For creating solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
-
Storage : this compound should be stored at -20°C, protected from light and moisture. For short-term transport, temperatures between 4-25°C are acceptable for up to two weeks.
-
Spill Management :
-
In the event of a small spill, decontaminate the area using an appropriate absorbent material.
-
Wear the prescribed PPE during the cleanup process.
-
Collect the absorbed material and contaminated cleaning supplies in a sealed container for proper disposal.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
This compound Signaling Pathway
This compound acts as an antagonist to the Cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor. By blocking this receptor, it inhibits the downstream signaling cascades typically initiated by the binding of its natural ligands, gastrin and cholecystokinin.
Caption: Antagonistic action of this compound on the CCK-B receptor signaling pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
